CoCl2(PCy3)2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C36H66Cl2CoP2 |
|---|---|
Molecular Weight |
690.7 g/mol |
IUPAC Name |
dichlorocobalt;tricyclohexylphosphane |
InChI |
InChI=1S/2C18H33P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
XTBDMUPZCVAWRK-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Co]Cl |
Origin of Product |
United States |
Foundational & Exploratory
CoCl2(PCy3)2 synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Dichlorobis(tricyclohexylphosphine)cobalt(II)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorobis(tricyclohexylphosphine)cobalt(II), with the chemical formula CoCl₂(PCy₃)₂, is a significant coordination complex utilized in catalysis, particularly in polymerization and cycloaddition reactions.[1] Its utility stems from the electron-donating properties and steric bulk of the tricyclohexylphosphine (PCy₃) ligands, which influence the electronic structure and reactivity of the cobalt(II) center. This document provides a comprehensive technical overview of the synthesis and detailed characterization of this complex, offering standardized protocols and reference data for professionals in chemical research and development.
Chemical and Physical Properties
CoCl₂(PCy₃)₂ is an air-stable, blue crystalline solid or powder. The vibrant blue color is characteristic of cobalt(II) complexes in a tetrahedral coordination environment. The compound is generally soluble in non-coordinating organic solvents like dichloromethane and toluene.
Table 1: General Properties of CoCl₂(PCy₃)₂
| Property | Value | Reference |
| Chemical Formula | C₃₆H₆₆Cl₂CoP₂ | |
| Molecular Weight | 690.70 g/mol | |
| CAS Number | 14726-62-6 | |
| Appearance | Blue powder or crystals | |
| Melting Point | >300 °C |
Synthesis
The synthesis of CoCl₂(PCy₃)₂ is achieved through a ligand substitution reaction where the phosphine ligands displace coordinated solvent molecules from a cobalt(II) chloride precursor. The general approach is adapted from established procedures for analogous bis(phosphine)cobalt(II) halides.[2][3]
Synthesis Workflow
Caption: A flowchart illustrating the synthetic procedure for CoCl₂(PCy₃)₂.
Experimental Protocol
-
Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 1.0 equiv). In a separate flask, dissolve tricyclohexylphosphine (PCy₃, 2.0 equiv) in absolute ethanol.
-
Reaction: Add the ethanolic solution of PCy₃ to a hot ethanolic solution of CoCl₂·6H₂O. The reaction mixture will immediately turn a deep blue.
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours with continuous stirring. A blue precipitate will form during this time.
-
Isolation: Allow the mixture to cool to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the blue solid by vacuum filtration. Wash the precipitate sequentially with portions of cold absolute ethanol and hexane to remove unreacted starting materials and byproducts.
-
Drying: Dry the final product under vacuum to yield pure dichlorobis(tricyclohexylphosphine)cobalt(II).
Molecular Structure and Characterization
The characterization of CoCl₂(PCy₃)₂ confirms its molecular structure and purity through a combination of crystallographic, spectroscopic, and magnetic analyses.
Characterization Overview
References
An In-depth Technical Guide to Dichlorobis(tricyclohexylphosphine)cobalt(II): Chemical Properties and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of dichlorobis(tricyclohexylphosphine)cobalt(II), a significant coordination complex in catalytic chemistry. This document details its physical and spectroscopic characteristics, synthesis, and applications in organic synthesis, with a focus on cross-coupling reactions.
Core Chemical Properties
Dichlorobis(tricyclohexylphosphine)cobalt(II), with the chemical formula CoCl₂(PCy₃)₂, is a blue to green crystalline solid.[1] Its bulky tricyclohexylphosphine ligands play a crucial role in its steric and electronic properties, influencing its reactivity and stability.
Physical and Chemical Data
| Property | Value | Reference |
| Chemical Formula | C₃₆H₆₆Cl₂CoP₂ | [2] |
| Molecular Weight | 690.70 g/mol | [2] |
| Appearance | Blue to green powder or crystals | [1] |
| Melting Point | >300 °C (decomposes) | [3] |
| CAS Number | 14726-62-6 | [2] |
Solubility
| Solvent | Expected Solubility |
| Tetrahydrofuran (THF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Hexanes | Sparingly soluble to insoluble |
| Diethyl ether | Sparingly soluble to insoluble |
Spectroscopic Characterization
The paramagnetic nature of the Co(II) center significantly influences its spectroscopic properties, leading to broadened signals in NMR spectroscopy.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
The ³¹P NMR spectrum of dichlorobis(tricyclohexylphosphine)cobalt(II) is a key technique for characterizing the ligand coordination. Due to the paramagnetic Co(II) center, the resonance for the coordinated phosphine ligands is expected to be significantly broadened and shifted compared to the free ligand. For comparison, the free tricyclohexylphosphine ligand exhibits a ³¹P NMR signal around 9.7 ppm. In paramagnetic complexes, the observed chemical shift is a sum of the diamagnetic and paramagnetic shifts, making it highly sensitive to the electronic structure of the metal center.
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the vibrational modes of the complex. Key absorptions are expected for the P-C bonds of the tricyclohexylphosphine ligands and the Co-Cl and Co-P bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~2930, ~2850 | C-H stretching vibrations of cyclohexyl groups |
| ~1445 | C-H bending vibrations of cyclohexyl groups |
| Below 400 | Co-P and Co-Cl stretching vibrations |
Note: This is a generalized representation. Actual peak positions may vary.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of dichlorobis(tricyclohexylphosphine)cobalt(II) is characterized by d-d transitions of the cobalt(II) ion. Tetrahedral Co(II) complexes typically exhibit multiple absorption bands in the visible region, which are responsible for their characteristic blue or green color.
Experimental Protocols
Synthesis of Dichlorobis(tricyclohexylphosphine)cobalt(II)
The synthesis of dichlorobis(tricyclohexylphosphine)cobalt(II) is typically achieved through the reaction of a cobalt(II) salt with tricyclohexylphosphine in an appropriate solvent under an inert atmosphere.[1]
Materials:
-
Cobalt(II) chloride (anhydrous)
-
Tricyclohexylphosphine (PCy₃)
-
Ethanol (absolute, degassed)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous cobalt(II) chloride in hot absolute ethanol.
-
In a separate flask, dissolve two equivalents of tricyclohexylphosphine in hot absolute ethanol.
-
Slowly add the tricyclohexylphosphine solution to the stirring cobalt(II) chloride solution.
-
A blue or green precipitate should form immediately.[1]
-
Continue stirring the reaction mixture at an elevated temperature for 2-3 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by filtration under inert atmosphere, wash with cold ethanol, and then with a non-polar solvent like hexane to remove any unreacted phosphine.
-
Dry the product under vacuum.
Caption: A generalized workflow for the synthesis of dichlorobis(tricyclohexylphosphine)cobalt(II).
Catalytic Applications in Cross-Coupling Reactions
Dichlorobis(tricyclohexylphosphine)cobalt(II) is a precursor to active catalysts for various cross-coupling reactions, such as Negishi and Kumada couplings. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
Catalytic Cycle in Cross-Coupling
The catalytic cycle for cobalt-catalyzed cross-coupling reactions is believed to proceed through a series of steps involving different oxidation states of cobalt. A plausible mechanism involves the reduction of the Co(II) precatalyst to a more reactive Co(I) or Co(0) species, followed by oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified representation of a cobalt-catalyzed cross-coupling cycle.
Experimental Workflow: Negishi Coupling
The following provides a general workflow for a Negishi cross-coupling reaction using a cobalt-phosphine catalyst.
Reaction: Coupling of an aryl halide (Ar-X) with an organozinc reagent (R-ZnX).
Materials:
-
Dichlorobis(tricyclohexylphosphine)cobalt(II) (catalyst precursor)
-
Aryl halide (e.g., bromobenzene)
-
Organozinc reagent (e.g., phenylzinc chloride)
-
Anhydrous solvent (e.g., THF)
-
Schlenk tube and line
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add dichlorobis(tricyclohexylphosphine)cobalt(II) and the aryl halide.
-
Add anhydrous THF and stir the mixture.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A step-by-step workflow for a typical cobalt-catalyzed Negishi cross-coupling reaction.
Conclusion
Dichlorobis(tricyclohexylphosphine)cobalt(II) is a valuable compound in the field of catalysis. Its bulky phosphine ligands and the versatile redox chemistry of the cobalt center enable a range of important organic transformations. This guide provides a foundational understanding of its chemical properties and a basis for its application in synthetic protocols. Further research into the precise catalytic mechanisms and the full scope of its reactivity will undoubtedly continue to expand its utility in both academic and industrial research.
References
Unraveling the Steric Influence on Cobalt(II) Geometry: A Technical Guide to Dichlorobis(tricyclohexylphosphine)cobalt(II)
For Immediate Release
This technical guide provides a detailed analysis of the molecular geometry and bond angles of dichlorobis(tricyclohexylphosphine)cobalt(II), CoCl2(PCy3)2. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth structural insights into this significant coordination complex.
Core Molecular Structure and Geometry
Dichlorobis(tricyclohexylphosphine)cobalt(II) is a four-coordinate cobalt(II) complex. The central cobalt atom is bonded to two chloride ligands and two bulky tricyclohexylphosphine (PCy3) ligands. The steric demand of the voluminous tricyclohexylphosphine ligands is the primary determinant of the complex's molecular geometry.
The geometry of this compound is best described as a distorted tetrahedron . In an ideal tetrahedral geometry, the bond angles would all be 109.5°. However, the significant steric hindrance caused by the large cone angle of the tricyclohexylphosphine ligands (approximately 170°) forces a deviation from this ideal geometry. This distortion is necessary to accommodate the bulky ligands around the central cobalt atom, leading to longer cobalt-phosphorus bonds compared to complexes with less bulky phosphine ligands.
An X-ray diffraction study has confirmed the structure of this compound, providing precise measurements of its bond lengths and angles. While the specific quantitative data from this study is not publicly accessible in detail, the established principles of coordination chemistry and data from analogous structures allow for a comprehensive understanding of its geometry.
Quantitative Structural Data
The precise bond lengths and angles for this compound have been determined experimentally. For comparative purposes, the structural data for the related, less sterically hindered complex, dichlorobis(triphenylphosphine)cobalt(II) (CoCl2(PPh3)2), is presented below. It is expected that the P-Co-P bond angle in this compound would be larger than in the triphenylphosphine analogue to minimize steric repulsion between the bulky cyclohexyl groups, consequently compressing the Cl-Co-Cl bond angle.
| Parameter | CoCl2(PPh3)2 (for comparison) | This compound (qualitative description) |
| Bond Lengths (Å) | ||
| Co-P | 2.39 - 2.42 | Expected to be longer than in CoCl2(PPh3)2 |
| Co-Cl | 2.21 - 2.24 | Likely to be slightly elongated |
| Bond Angles (°) | ||
| P-Co-P | ~110° | Expected to be > 110° |
| Cl-Co-Cl | 112.9 - 117.4° | Expected to be < 113° |
| P-Co-Cl | ~105 - 110° | Distorted from ideal tetrahedral angles |
Experimental Protocols
The synthesis and crystallographic analysis of this compound are crucial for understanding its structure. A general outline of the experimental procedures is as follows:
Synthesis: The complex is typically synthesized by reacting a cobalt(II) salt, such as cobalt(II) chloride hexahydrate, with two equivalents of tricyclohexylphosphine in an appropriate solvent, such as ethanol or isopropanol. The product, a blue solid, can be isolated by filtration and purified by recrystallization.
Single-Crystal X-ray Diffraction: To determine the precise molecular structure, single crystals of this compound are grown, often by slow evaporation of a saturated solution or by vapor diffusion. A suitable crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles are calculated.
Molecular Structure Visualization
The following diagram illustrates the distorted tetrahedral geometry of this compound.
Caption: Distorted tetrahedral geometry of this compound.
Unveiling the Solubility Profile of Dichlorobis(tricyclohexylphosphine)cobalt(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dichlorobis(tricyclohexylphosphine)cobalt(II), a coordination complex of significant interest in catalysis and chemical synthesis. Due to a lack of extensive published quantitative data, this guide leverages qualitative information from analogous compounds and established principles of chemical solubility to provide a robust working knowledge for laboratory applications.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid crystalline compound like dichlorobis(tricyclohexylphosphine)cobalt(II), solubility is governed by the interplay of lattice energy (the energy holding the crystal together) and the solvation energy (the energy released when solvent molecules interact with the solute molecules). The principle of "like dissolves like" is a fundamental concept, suggesting that nonpolar solutes will dissolve in nonpolar solvents, and polar solutes will dissolve in polar solvents.
The structure of dichlorobis(tricyclohexylphosphine)cobalt(II) features a central cobalt(II) ion coordinated to two chloride ligands and two bulky, nonpolar tricyclohexylphosphine ligands. The large, aliphatic cyclohexyl groups dominate the molecular surface, imparting a significant nonpolar character to the complex. This structural feature is the primary determinant of its solubility profile.
Qualitative Solubility Profile
Based on the solubility of structurally similar metal-phosphine complexes, a qualitative solubility profile for dichlorobis(tricyclohexylphosphine)cobalt(II) can be inferred. The following table summarizes the expected solubility in a range of common laboratory solvents. This information is primarily derived from the reported solubility of dichlorobis(tricyclohexylphosphine)palladium(II), which shares the same bulky phosphine ligands.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | These solvents are relatively nonpolar yet can engage in weak dipole-dipole interactions, effectively solvating the complex. |
| Aromatic | Toluene, Benzene | Sparingly Soluble | The nonpolar aromatic rings can interact with the cyclohexyl groups, but the overall solvation may be less effective than with halogenated solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Insoluble to Sparingly Soluble | While ethers have some polarity, their ability to disrupt the crystal lattice of the bulky complex is limited. THF may show slightly better solvation than diethyl ether. |
| Alkanes | Hexanes, Pentane | Insoluble | These highly nonpolar solvents lack the ability to overcome the intermolecular forces within the crystal lattice of the complex. |
| Protic Solvents | Water, Ethanol, Methanol | Insoluble | The high polarity and hydrogen-bonding nature of these solvents make them poor solvents for the nonpolar cobalt complex. |
| Polar Aprotic | Acetone, Acetonitrile | Insoluble | The polarity of these solvents is too high to favorably interact with the nonpolar surface of the complex. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of dichlorobis(tricyclohexylphosphine)cobalt(II). This procedure should be performed in an inert atmosphere (e.g., using a glovebox or Schlenk line) due to the potential air sensitivity of the complex.
Objective: To determine the qualitative and semi-quantitative solubility of dichlorobis(tricyclohexylphosphine)cobalt(II) in a selected solvent.
Materials:
-
Dichlorobis(tricyclohexylphosphine)cobalt(II)
-
Anhydrous solvent of interest
-
Small, sealable vials or test tubes
-
Magnetic stirrer and stir bars
-
Syringes and filters (e.g., 0.2 µm PTFE)
-
Analytical balance
-
Inert atmosphere workspace (glovebox or Schlenk line)
Procedure:
-
Preparation: Under an inert atmosphere, accurately weigh a small amount of dichlorobis(tricyclohexylphosphine)cobalt(II) (e.g., 10 mg) into a vial containing a small stir bar.
-
Solvent Addition: Add a measured volume of the anhydrous solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and stir the mixture vigorously at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). Visual observation of undissolved solid should be maintained.
-
Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Sampling: Carefully draw a known volume of the supernatant (the clear liquid portion) into a syringe fitted with a filter to remove any suspended solid particles.
-
Analysis (for semi-quantitative determination):
-
Transfer the filtered solution to a pre-weighed vial.
-
Carefully evaporate the solvent under reduced pressure.
-
Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved complex.
-
Calculate the solubility in terms of g/L or mol/L.
-
-
Qualitative Assessment: Observe the initial mixture. A clear solution with no visible solid indicates high solubility. The presence of a significant amount of undissolved solid suggests low solubility or insolubility.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Logical Relationships in Solubility Prediction
The prediction of solubility for dichlorobis(tricyclohexylphosphine)cobalt(II) is based on a logical hierarchy of molecular and intermolecular properties.
Conclusion
The solubility of dichlorobis(tricyclohexylphosphine)cobalt(II) is dominated by the nonpolar nature of its bulky tricyclohexylphosphine ligands. Consequently, it is expected to exhibit moderate solubility in halogenated solvents, limited solubility in aromatic solvents, and be largely insoluble in polar solvents such as water, alcohols, and acetone. The provided experimental protocol offers a framework for researchers to determine the solubility of this complex in specific solvents relevant to their work. A thorough understanding of these solubility characteristics is crucial for the effective handling, reaction setup, and purification of this important cobalt catalyst.
An In-depth Technical Guide to the Electronic Structure of Dichlorobis(tricyclohexylphosphine)cobalt(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic structure of the dichlorobis(tricyclohexylphosphine)cobalt(II) complex, often abbreviated as CoCl2(PCy3)2. This document synthesizes crystallographic data, principles of coordination chemistry, and spectroscopic information to offer a detailed understanding of the bonding, magnetic properties, and molecular orbital arrangement of this compound.
Core Molecular Structure and Geometry
Dichlorobis(tricyclohexylphosphine)cobalt(II) is a four-coordinate cobalt(II) complex. The central cobalt ion is bound to two chloride anions and two tricyclohexylphosphine ligands.
Synthesis: The complex can be synthesized by reacting cobalt(II) chloride with tricyclohexylphosphine in a suitable solvent, such as ethanol. The reaction involves the coordination of the phosphine ligands to the cobalt center.[1]
Molecular Geometry: X-ray diffraction studies have confirmed that this compound adopts a distorted tetrahedral geometry.[2] This geometry is common for cobalt(II) complexes, especially with bulky ligands like tricyclohexylphosphine.[3][4] The steric bulk of the PCy3 ligands plays a significant role in dictating this coordination environment.
The following table summarizes key structural parameters obtained from X-ray crystallography of this compound and a related complex for comparison.
| Parameter | This compound | CoCl2(PPh3)2 |
| Bond Lengths (Å) | ||
| Co-P | Data not available in search results | ~2.30 - 2.33 |
| Co-Cl | Data not available in search results | Data not available in search results |
| Bond Angles (°) | ||
| P-Co-P | Data not available in search results | Data not available in search results |
| Cl-Co-Cl | Data not available in search results | Data not available in search results |
| P-Co-Cl | Data not available in search results | Data not available in search results |
Note: Specific bond lengths and angles for this compound were not found in the provided search results. The data for the analogous triphenylphosphine complex is provided for context.
Electronic Configuration and Magnetism
The electronic structure of this compound is characteristic of a high-spin d7 cobalt(II) ion in a tetrahedral ligand field.
d-Orbital Splitting in a Tetrahedral Field: In a tetrahedral environment, the five d-orbitals of the cobalt ion are split into two sets: a lower energy doubly degenerate 'e' set (dz2, dx2-y2) and a higher energy triply degenerate 't2' set (dxy, dxz, dyz). The energy separation between these sets is denoted as Δt.
High-Spin d7 Configuration: The seven d-electrons of the Co(II) ion populate these orbitals. Due to the relatively small magnitude of Δt in tetrahedral complexes and the influence of the phosphine and chloride ligands, the electrons adopt a high-spin configuration to maximize spin multiplicity. This results in an electronic configuration of (e)4(t2)3, with three unpaired electrons.
Magnetic Properties: The presence of three unpaired electrons renders the this compound complex paramagnetic.[5] The theoretical spin-only magnetic moment (μso) for a system with three unpaired electrons is 3.87 B.M. Experimental magnetic susceptibility measurements for analogous high-spin tetrahedral Co(II) phosphine complexes typically yield effective magnetic moments (μeff) in the range of 4.3 - 5.3 B.M.[6][7] The deviation from the spin-only value is due to a significant orbital contribution to the magnetic moment, which is common for tetrahedral Co(II) complexes.[6]
Spectroscopic Properties and Electronic Transitions
The electronic transitions within the d-orbitals of this compound can be probed using UV-Visible absorption spectroscopy.
UV-Visible Spectroscopy: Tetrahedral high-spin Co(II) complexes are known for their characteristic blue color, which arises from d-d electronic transitions in the visible region of the electromagnetic spectrum.[8][9] For a d7 ion in a tetrahedral field, three spin-allowed transitions are theoretically possible, corresponding to the excitation of an electron from the ground 4A2 state to the excited 4T2, 4T1(F), and 4T1(P) states. The absorption spectra of such complexes typically show two absorption bands in the visible region, often between 600 and 700 nm.[8][9]
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic species. For high-spin Co(II) (S=3/2) complexes, the EPR spectra can be complex due to large zero-field splitting and g-anisotropy.[3][10] The g-values for tetrahedral Co(II) complexes can deviate significantly from the free-electron value of ~2.0023, providing detailed information about the electronic ground state and the extent of spin-orbit coupling.[11]
Molecular Orbital Theory and Computational Insights
A more detailed understanding of the bonding and electronic structure can be obtained from molecular orbital (MO) theory and computational chemistry.
Qualitative Molecular Orbital Diagram: A simplified MO diagram for a tetrahedral complex like this compound involves the interaction of the cobalt 3d, 4s, and 4p orbitals with the sigma-donating orbitals of the two chloride and two tricyclohexylphosphine ligands. The resulting MO diagram will show the splitting of the d-orbitals into the 'e' and 't2' sets, with the 'e' set being non-bonding or slightly anti-bonding and the 't2' set being more significantly anti-bonding in character.
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are a powerful tool for obtaining quantitative information about the electronic structure of transition metal complexes.[12][13][14][15][16] A DFT study on this compound could provide:
-
Optimized molecular geometry, including precise bond lengths and angles.
-
Calculated energies and compositions of the molecular orbitals.
-
A simulated electronic absorption spectrum to compare with experimental data.
-
Natural Bond Orbital (NBO) analysis to understand the charge distribution and the nature of the Co-P and Co-Cl bonds.
While specific DFT calculations for this compound were not found in the literature search, studies on similar Co(II) phosphine complexes have been performed to elucidate their electronic properties.[13]
Experimental Protocols
Synthesis of Dichlorobis(tricyclohexylphosphine)cobalt(II): A general procedure for the synthesis of CoCl2(PR3)2 complexes involves the reaction of anhydrous or hydrated cobalt(II) chloride with two equivalents of the corresponding phosphine ligand in an appropriate solvent, typically an alcohol like ethanol, under an inert atmosphere.[1] The product can then be isolated by filtration or crystallization.
X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex or by vapor diffusion of a non-solvent into a solution of the complex.[2] The crystal is then mounted on a diffractometer, and diffraction data is collected by exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles.
Magnetic Susceptibility Measurement: The magnetic susceptibility of a powdered sample of the complex is typically measured over a range of temperatures using a SQUID (Superconducting Quantum Interference Device) magnetometer. The data is then used to calculate the effective magnetic moment (μeff) as a function of temperature.
UV-Visible Spectroscopy: The UV-Visible absorption spectrum is recorded by dissolving the complex in a suitable solvent (one in which it is stable and does not coordinate) and placing the solution in a cuvette in a UV-Vis spectrophotometer.[17][18] The instrument measures the absorbance of light as a function of wavelength.
Electron Paramagnetic Resonance (EPR) Spectroscopy: The EPR spectrum is obtained on a powdered or frozen solution sample of the complex at low temperatures (typically liquid helium or nitrogen temperatures). The sample is placed in a resonant cavity within a strong magnetic field, and the absorption of microwave radiation is measured as the magnetic field is swept.
Visualizations
Caption: A simplified diagram of the coordination environment in this compound.
Caption: d-orbital splitting for a Co(II) ion in a tetrahedral ligand field.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Some novel cobalt diphenylphosphine complexes: Synthesis, characterization, and behavior in the polymerization of 1,3‐butadiene [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. Buy Dichlorobis(triphenylphosphine)cobalt(II) | 14126-40-0 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fizika.si [fizika.si]
- 8. saudijournals.com [saudijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. OhioLINK ETD: James, Christopher Dominic [etd.ohiolink.edu]
- 11. Tuning Cobalt(II) Phosphine Complexes to be Axially Ambivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. m.youtube.com [m.youtube.com]
- 15. DFT Study of Molecular and Electronic Structure of Ca(II) and Zn(II) Complexes with Porphyrazine and tetrakis(1,2,5-thiadiazole)porphyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A DFT‐Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Thermochemical Data for Dichlorobis(tricyclohexylphosphine)cobalt(II)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the request for thermochemical data for the compound dichlorobis(tricyclohexylphosphine)cobalt(II), with the chemical formula C₃₆H₆₆Cl₂CoP₂. A comprehensive search of available scientific literature and databases has revealed a significant lack of experimentally determined or computationally predicted thermochemical properties such as enthalpy of formation, entropy, and heat capacity specifically for this cobalt complex. This guide, therefore, outlines the established experimental and computational methodologies that would be employed to determine these crucial thermodynamic parameters. Additionally, it provides a conceptual framework for understanding the relationships between these properties and the techniques used for their measurement.
Introduction to Dichlorobis(tricyclohexylphosphine)cobalt(II)
Quantitative Thermochemical Data
As of the date of this publication, specific quantitative thermochemical data for dichlorobis(tricyclohexylphosphine)cobalt(II) has not been found in the reviewed literature. The following table is presented as a template for the type of data that would be collected through the experimental and computational methods described in the subsequent sections.
| Thermochemical Property | Symbol | Value | Units | Method of Determination |
| Standard Enthalpy of Formation | ΔH°f | Data Not Available | kJ/mol | Calorimetry / DFT Calculations |
| Standard Molar Entropy | S° | Data Not Available | J/(mol·K) | Calorimetry / Statistical Mechanics |
| Molar Heat Capacity | C_p | Data Not Available | J/(mol·K) | Calorimetry |
| Gibbs Free Energy of Formation | ΔG°f | Data Not Available | kJ/mol | Calculated from ΔH°f and S° |
Experimental Protocols for Thermochemical Data Determination
The determination of thermochemical data for a compound like dichlorobis(tricyclohexylphosphine)cobalt(II) would involve precise calorimetric measurements.
Synthesis of Dichlorobis(tricyclohexylphosphine)cobalt(II)
A prerequisite for any experimental measurement is the synthesis and purification of the compound. A general synthetic route for analogous dichlorobis(phosphine)cobalt(II) complexes involves the reaction of a cobalt(II) salt with the phosphine ligand in an appropriate solvent. For the triphenylphosphine analogue, a common method involves reacting anhydrous cobalt(II) chloride with triphenylphosphine in hot ethanol. A similar procedure could be adapted for the tricyclohexylphosphine ligand.
General Procedure:
-
Anhydrous cobalt(II) chloride is dissolved in a suitable solvent (e.g., ethanol or tetrahydrofuran) under an inert atmosphere.
-
A stoichiometric amount (2 equivalents) of tricyclohexylphosphine, also dissolved in the solvent, is added to the cobalt salt solution.
-
The reaction mixture is stirred, often with heating, to facilitate the formation of the complex.
-
The product, which is typically a colored solid, is isolated by filtration, washed with a non-polar solvent to remove unreacted starting materials, and dried under vacuum.
Calorimetry for Enthalpy of Formation and Heat Capacity
Solution Calorimetry: The standard enthalpy of formation (ΔH°f) can be determined indirectly using solution calorimetry. This involves measuring the heat of a reaction involving the compound of interest.
-
Apparatus: An isoperibol or isothermal solution calorimeter.
-
Procedure:
-
A precisely weighed sample of dichlorobis(tricyclohexylphosphine)cobalt(II) is dissolved in a suitable solvent within the calorimeter, and the heat of solution is measured.
-
A series of reactions of known enthalpy are then carried out in the same solvent to create a thermochemical cycle that allows for the calculation of the enthalpy of formation of the target compound from its constituent elements in their standard states.
-
Bomb Calorimetry: For combustible compounds, bomb calorimetry can be used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated using Hess's law.
-
Apparatus: A constant-volume bomb calorimeter.
-
Procedure:
-
A weighed sample of the complex is placed in a crucible inside a high-pressure vessel ("bomb").
-
The bomb is filled with pure oxygen at high pressure.
-
The bomb is submerged in a known quantity of water in an insulated container.
-
The sample is ignited, and the temperature change of the water is measured to calculate the heat of combustion.
-
Heat Capacity Measurement: The molar heat capacity (C_p) can be measured as a function of temperature using techniques like differential scanning calorimetry (DSC) or adiabatic calorimetry.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, weighed sample of the compound is placed in a sample pan, with an empty reference pan also in the instrument.
-
The instrument heats both pans at a controlled rate, and the difference in heat flow required to maintain the same temperature in both pans is measured. This difference is directly related to the heat capacity of the sample.
-
Computational Approaches to Thermochemical Data
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting thermochemical properties.
Methodology:
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Procedure:
-
The 3D structure of the dichlorobis(tricyclohexylphosphine)cobalt(II) molecule is built and its geometry is optimized to find the lowest energy conformation.
-
A frequency calculation is then performed on the optimized structure. This provides the vibrational frequencies of the molecule.
-
From the calculated electronic energy and the vibrational frequencies, thermochemical properties such as enthalpy, entropy, and heat capacity can be calculated using statistical mechanics principles. The enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes.
-
Visualization of Thermochemical Data Relationships
The following diagram illustrates the conceptual relationship between the primary thermochemical properties and the methods used for their determination.
Caption: Conceptual workflow for determining thermochemical properties.
Conclusion
While specific thermochemical data for dichlorobis(tricyclohexylphosphine)cobalt(II) remains elusive in the current scientific literature, this guide provides a comprehensive overview of the established experimental and computational methodologies that can be employed to obtain this valuable information. The synthesis of the compound followed by rigorous calorimetric studies would yield direct experimental values for its enthalpy of formation and heat capacity. In parallel, Density Functional Theory calculations can provide theoretical predictions of these and other thermodynamic properties. The acquisition of such data would be a valuable contribution to the fields of inorganic chemistry and materials science, enabling a deeper understanding of the stability and reactivity of this cobalt complex.
The Evolution of Cobalt-Phosphine Catalysts: A Technical Guide for Researchers
Introduction
The journey of cobalt catalysis is a compelling narrative of chemical innovation, beginning with its pioneering role in industrial hydroformylation and evolving into a versatile tool for a myriad of organic transformations. Initially, the field was dominated by unmodified cobalt carbonyls, such as tetracarbonylhydridocobalt(I) (HCo(CO)₄), which, while effective, required harsh reaction conditions of high temperatures (110-160°C) and pressures (200-300 bar) to maintain stability. A paradigm shift occurred in the 1960s with the introduction of phosphine ligands, a development that not only mitigated the required reaction severity but also unlocked unprecedented control over catalyst activity and selectivity. This guide provides an in-depth technical overview of the historical development of cobalt-phosphine catalysts, tailored for researchers, scientists, and drug development professionals. It details the key milestones, presents quantitative data for comparative analysis, outlines experimental protocols for seminal preparations and reactions, and visualizes the underlying chemical principles.
The Dawn of a New Era: Phosphine-Modified Catalysts for Hydroformylation
The story of cobalt-phosphine catalysts is inextricably linked to the hydroformylation, or "oxo," process—the conversion of alkenes, carbon monoxide, and hydrogen into aldehydes.
From High Pressure to Enhanced Selectivity
The initial unmodified HCo(CO)₄ catalyst, discovered by Otto Roelen in 1938, suffered from thermal instability, necessitating high pressures of syngas to prevent decomposition into metallic cobalt.[1] A significant breakthrough came from the research labs of Shell Chemical in the late 1960s, where Slaugh and Mullineaux demonstrated that the addition of trialkylphosphine ligands (PR₃) to the cobalt center formed a new catalytic species, HCo(CO)₃(PR₃).[2]
The electronic effect of the electron-donating phosphine ligand resulted in stronger cobalt-carbonyl back-bonding, thereby increasing the catalyst's thermal stability.[2] This pivotal modification allowed for a substantial reduction in reaction pressure (typically 50-100 bar) while operating at higher temperatures (150-200°C).[3]
Beyond enhancing stability, the steric bulk of the phosphine ligand profoundly influenced the regioselectivity of the hydroformylation of terminal alkenes. The larger ligands favored the formation of the linear aldehyde over the branched isomer, a crucial advantage for the production of fatty alcohols used in detergents and plasticizers.[4] This steric control is a cornerstone of ligand design in catalysis to this day.
Quantitative Comparison of Phosphine Ligands in 1-Octene Hydroformylation
The choice of phosphine ligand has a dramatic impact on the performance of the cobalt catalyst. The following table summarizes key performance indicators for the hydroformylation of 1-octene with various phosphine-modified cobalt catalysts.
| Ligand (PR₃) | Cone Angle (°) | Reaction Rate (k, /hr) | Alcohol Linearity (%) | Paraffin Formation (%) | Reference |
| n-Bu₃P | 132 | 0.09 | 86.0 | 13.1 | [3] |
| i-Bu₃P | 143 | 0.18 | 85.5 | 11.2 | [3] |
| s-Bu₃P | 155 | 0.16 | 82.9 | 11.6 | [3] |
| i-Pr₃P | 160 | 0.26 | 84.8 | 9.8 | [3] |
| Cy₃P | 170 | 0.20 | 83.9 | 10.5 | [3] |
Reaction Conditions: [Co] = 13 mmol dm⁻³, T = 180°C, P = 60 bar, H₂:CO = 2:1, Substrate = 1-octene.
Expansion of the Catalytic Repertoire
The success of phosphine-modified cobalt catalysts in hydroformylation spurred research into their application in other significant organic transformations, including hydrogenation, polymerization, and C-H activation.
Asymmetric Hydrogenation: A New Frontier
While early examples of cobalt-catalyzed hydrogenation existed, the development of chiral phosphine ligands opened the door to asymmetric hydrogenation, a critical technology in the pharmaceutical industry for the synthesis of enantiomerically pure compounds. Seminal work by Chirik and others has demonstrated that well-defined bis(phosphine)cobalt complexes can catalyze the asymmetric hydrogenation of functionalized alkenes with high activity and enantioselectivity.[5]
A significant advancement in this area was the use of a zinc reductant to activate cobalt(II) precatalysts in protic media like methanol. This approach not only simplified the catalyst preparation but also enhanced its activity and stability.[6]
The following table presents a selection of data for the cobalt-catalyzed asymmetric hydrogenation of various enamides and other functionalized alkenes.
| Substrate | Chiral Bis(phosphine) Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Methyl 2-acetamidoacrylate | (R,R)-Ph-BPE | 0.08 | >99 | 98 | [6] |
| (Z)-Methyl α-acetamidocinnamate | (R,R)-iPr-DuPhos | 0.5 | >99 | 96 | [5] |
| Dehydro-sitagliptin | (R,R)-iPr-DuPhos | 0.5 | >99 | 97 | [5] |
| 1-(4-methoxyphenyl)-1-propene | Chiral PNNP Ligand | 1.0 | 95 | 94 | [5] |
Polymerization of Dienes
Cobalt-phosphine complexes, when activated with a co-catalyst such as methylaluminoxane (MAO), have been shown to be effective catalysts for the polymerization of 1,3-dienes like butadiene. The microstructure of the resulting polymer is highly dependent on the nature of the phosphine ligand. Catalyst systems based on CoCl₂(PRPh₂)₂ generally yield predominantly 1,2-polybutadiene.[7] The syndiotacticity of the polymer often increases with the steric hindrance of the phosphine ligand. In contrast, the unmodified CoCl₂/MAO system produces polybutadiene with a very high cis-1,4 content.[7]
C-H Activation: An Emerging Application
More recently, the field of C-H activation has seen the emergence of cobalt-phosphine catalysts. These systems offer a more sustainable and cost-effective alternative to precious metal catalysts like palladium and rhodium. Bis(phosphine)cobalt(III) metallacycles have been identified as key intermediates in the catalytic C(sp²)-H functionalization of arenes and alkenes, leading to the formation of new carbon-carbon bonds.[8] These reactions often proceed with high selectivity for the ortho-alkylated product.
Experimental Protocols
For the benefit of researchers looking to explore this chemistry, this section provides detailed methodologies for the preparation of a key cobalt-phosphine precatalyst and a general procedure for a cobalt-catalyzed hydroformylation reaction.
Synthesis of Dichlorobis(triphenylphosphine)cobalt(II) [CoCl₂(PPh₃)₂]
This procedure is a reliable method for the synthesis of a common and versatile cobalt(II)-phosphine precatalyst.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol (EtOH)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cobalt(II) chloride hexahydrate (1.0 eq) in ethanol (approx. 10 mL per gram of CoCl₂·6H₂O) with gentle heating (ca. 70°C) to form a clear pink solution.
-
In a separate Schlenk flask, dissolve triphenylphosphine (2.2 eq) in ethanol with gentle heating.
-
Slowly add the warm triphenylphosphine solution to the stirring cobalt chloride solution. An immediate color change to a deep blue and the formation of a precipitate should be observed.
-
Continue stirring the reaction mixture at 70°C for 1 hour.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Isolate the blue crystalline product by filtration under an inert atmosphere, for example, using a Schlenk filter stick or by filtration in a glovebox.
-
Wash the isolated solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether or hexanes to aid in drying.
-
Dry the product under vacuum to yield dichlorobis(triphenylphosphine)cobalt(II) as a blue crystalline solid.
General Procedure for the Hydroformylation of 1-Hexene
This protocol outlines a typical experimental setup for the in-situ formation of the active hydridocobalt catalyst and the subsequent hydroformylation of an alkene.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈) or a Co(II) precatalyst like CoCl₂(PPh₃)₂
-
Tributylphosphine (PBu₃)
-
1-Hexene
-
Toluene (anhydrous)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Syngas (a mixture of H₂ and CO, typically 1:1 or 2:1)
Procedure:
-
Catalyst Preparation (In-situ):
-
In a glovebox, charge the autoclave reactor with the cobalt source (e.g., Co₂(CO)₈, 1.0 eq) and the phosphine ligand (e.g., PBu₃, 2.2 eq per Co₂).
-
Add anhydrous toluene to dissolve the catalyst components.
-
-
Reaction Setup:
-
Seal the autoclave and remove it from the glovebox.
-
Connect the autoclave to the gas lines and purge several times with nitrogen, followed by purges with syngas.
-
Pressurize the reactor with syngas to an initial pressure (e.g., 50 bar).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 180°C). The formation of the active hydridocobalt species, HCo(CO)₃(PBu₃), occurs under these conditions.
-
-
Hydroformylation Reaction:
-
Once the reactor reaches the set temperature and pressure, inject the substrate, 1-hexene, using a high-pressure pump or by introducing it from a separate vessel.
-
Maintain the reactor at a constant pressure by supplying syngas from a reservoir as it is consumed.
-
Monitor the reaction progress by observing the pressure drop in the syngas reservoir or by taking aliquots (if the reactor is so equipped) for analysis by gas chromatography (GC).
-
-
Work-up and Analysis:
-
After the desired reaction time or cessation of gas uptake, cool the reactor to room temperature and carefully vent the excess pressure.
-
Open the reactor and collect the crude product mixture.
-
Analyze the product mixture by GC to determine the conversion of 1-hexene and the selectivity for the linear (heptanal) and branched (2-methylhexanal) aldehydes, as well as any side products like heptanols and hexane.
-
Visualizing the Core Concepts
Diagrams are invaluable tools for understanding the relationships and processes in catalysis. The following section provides Graphviz diagrams to illustrate key aspects of cobalt-phosphine catalyst development and function.
Logical Flow of Catalyst Development
General Experimental Workflow for Catalyst Screening
Catalytic Cycle for Hydroformylation with HCo(CO)₃(PR₃)
References
- 1. Verification Required - Princeton University Library [oar.princeton.edu]
- 2. bohrium.com [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What will happen if we use HCo(CO)₃(PBu₃) in hydroformylation? | Filo [askfilo.com]
- 5. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cobalt-catalyzed alkene hydrogenation by reductive turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses and Catalytic Hydrogenation Performance of Cationic Bis(phosphine) Cobalt(I) Diene and Arene Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. While palladium has traditionally been the catalyst of choice, there is growing interest in using more earth-abundant and cost-effective first-row transition metals like cobalt.
This document provides detailed application notes and protocols for cobalt-catalyzed Suzuki-Miyaura cross-coupling reactions. While literature on the specific use of the precatalyst CoCl₂(PCy₃)₂ in this context is limited, this guide focuses on a well-documented and efficient system utilizing cobalt(II) chloride in conjunction with phenoxy-imine (FI) ligands for the C(sp²)–C(sp³) coupling of (hetero)arylboronic esters and alkyl bromides. This serves as a powerful and relevant example of modern cobalt catalysis in this domain.[1]
I. Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Cross-Coupling with Phenoxy-Imine Ligands
A highly effective protocol for the cobalt-catalyzed Suzuki-Miyaura cross-coupling has been developed using a combination of CoCl₂ and phenoxy-imine (FI) ligands. This system demonstrates broad substrate scope and good functional group tolerance with catalyst loadings as low as 5 mol%.[1] The reaction's mechanism is believed to involve the formation of alkyl radicals.[1]
Data Presentation: Substrate Scope
The following tables summarize the yields for the cross-coupling of various neopentylglycol (hetero)arylboronic esters with different alkyl bromides using the CoCl₂/FI ligand system.
Table 1: Scope of Arylboronic Esters with 1-bromo-4-tert-butylcyclohexane
| Entry | Arylboronic Ester | Product | Yield (%) |
| 1 | 4-Methoxycarbonylphenyl | 95 | |
| 2 | 4-Cyanophenyl | 81 | |
| 3 | 4-Trifluoromethylphenyl | 88 | |
| 4 | 4-Fluorophenyl | 90 | |
| 5 | 3-Chlorophenyl | 83 | |
| 6 | 2-Naphthyl | 89 | |
| 7 | Thiophen-2-yl | 75 | |
| 8 | Benzofuran-2-yl | 65 |
Reaction Conditions: 1.0 mmol alkyl bromide, 1.5 mmol arylboronic ester, 5 mol% CoCl₂, 5 mol% FI ligand, 1.5 mmol KOMe in DMA (0.25 M) at 60 °C for 16 h.[1]
Table 2: Scope of Alkyl Bromides with 4-(Methoxycarbonyl)phenylboronic acid neopentylglycol ester
| Entry | Alkyl Bromide | Product | Yield (%) |
| 1 | 1-Bromoadamantane | 92 | |
| 2 | Bromocyclopentane | 78 | |
| 3 | N-(tert-Butoxycarbonyl)-4-bromopiperidine | 85 | |
| 4 | 1-Bromo-4-methylpentane | 71 | |
| 5 | 1-Bromo-3-phenylpropane | 68 |
Reaction Conditions: 1.0 mmol alkyl bromide, 1.5 mmol arylboronic ester, 5 mol% CoCl₂, 5 mol% FI ligand, 1.5 mmol KOMe in DMA (0.25 M) at 60 °C for 16 h.[1]
II. Experimental Protocols
General Procedure for Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Cross-Coupling
Materials:
-
Alkyl bromide (1.0 equiv)
-
(Hetero)arylboronic acid neopentylglycol ester (1.5 equiv)
-
Cobalt(II) chloride (CoCl₂, 5 mol%)
-
Phenoxy-imine (FI) ligand (e.g., 4-F-Ph-FI, 5 mol%)
-
Potassium methoxide (KOMe, 1.5 equiv)
-
Anhydrous N,N-dimethylacetamide (DMA)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the (hetero)arylboronic acid neopentylglycol ester (1.5 mmol), the FI ligand (0.05 mmol), and potassium methoxide (1.5 mmol).
-
In a separate vial, weigh cobalt(II) chloride (0.05 mmol).
-
Take both vials into a glovebox.
-
To the vial containing the boronic ester, ligand, and base, add anhydrous DMA (2 mL).
-
Add the solid CoCl₂ to this mixture and stir for 1-2 minutes.
-
Add the alkyl bromide (1.0 mmol) to the reaction mixture.
-
Seal the vial, remove it from the glovebox, and place it in a preheated heating block at 60 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, the reaction can be quenched and worked up to isolate the product.
Note on Reagent Addition Order: The order of addition is crucial for optimal results. It is recommended to premix the arylboronic ester, FI ligand, and KOMe before adding CoCl₂, followed by the alkyl bromide.[1]
III. Visualizations
General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Proposed Workflow for Cobalt-Catalyzed Suzuki-Miyaura Coupling
Caption: Experimental workflow for the cobalt-catalyzed Suzuki-Miyaura reaction.
References
Application Notes and Protocols: Dichlorobis(tricyclohexylphosphine)cobalt(II) as a Catalyst for Alkyne Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt-catalyzed [2+2+2] cycloaddition reactions are a powerful and atom-economical method for the synthesis of substituted aromatic compounds, particularly pyridines, from simple unsaturated precursors like alkynes and nitriles. While a variety of cobalt catalysts have been developed for this transformation, this document focuses on the potential application of dichlorobis(tricyclohexylphosphine)cobalt(II), CoCl₂(PCy₃)₂, as a catalyst. Although specific literature examples detailing the use of the isolated CoCl₂(PCy₃)₂ complex for this purpose are limited, catalytic systems generated in situ from a cobalt(II) source, such as cobalt(II) chloride, and tricyclohexylphosphine (PCy₃) or other phosphine ligands are known to be effective. The bulky and electron-rich nature of the tricyclohexylphosphine ligand can significantly influence the catalytic activity and selectivity of the cobalt center.
These application notes provide an overview of the catalytic system, a general experimental protocol for the synthesis of substituted pyridines via [2+2+2] cycloaddition of diynes and nitriles, and a summary of representative data from related cobalt/phosphine catalytic systems.
Catalytic Application: [2+2+2] Cycloaddition for Pyridine Synthesis
The cobalt-catalyzed [2+2+2] cycloaddition of two alkyne units and a nitrile provides a direct route to substituted pyridines. This methodology is particularly valuable in medicinal chemistry and materials science, where substituted pyridines are common structural motifs. The general transformation is depicted below:
Scheme 1: Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis
A proposed catalytic cycle for this transformation is initiated by the reduction of the Co(II) precatalyst to a more reactive Co(I) or Co(0) species. This is often achieved using a reducing agent like zinc powder. The active cobalt species then coordinates to the alkyne and nitrile substrates, leading to the formation of a cobaltacyclopentadiene intermediate. Subsequent insertion of the nitrile and reductive elimination affords the pyridine product and regenerates the active catalyst.
Data Presentation
The following table summarizes representative data for the cobalt-catalyzed [2+2+2] cycloaddition of diynes and nitriles to form substituted pyridines using various cobalt/phosphine catalytic systems. This data is intended to provide a general indication of the reaction's scope and efficiency.
| Entry | Diyne | Nitrile | Cobalt Source | Ligand | Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,7-Octadiyne | Acetonitrile | CoCl₂ | PPh₃ | Zn | THF | 60 | 12 | 85 |
| 2 | 1,6-Heptadiyne | Benzonitrile | CoBr₂ | dppe | Zn | 1,2-DCE | 80 | 24 | 78 |
| 3 | Dipropargyl ether | Acrylonitrile | CoI₂ | dppp | Zn | Acetonitrile | 80 | 18 | 92 |
| 4 | N-Tosyl-dipropargylamine | 4-Cyanopyridine | Co(acac)₂ | Xantphos | Zn | Dioxane | 100 | 24 | 65 |
| 5 | 1,4-Bis(trimethylsilylethynyl)benzene | Propionitrile | CoCl₂(phen) | - | Zn/ZnBr₂ | 1,2-DCE | 80 | 3 | 88[1] |
Note: This table is a compilation of representative data from similar cobalt-catalyzed systems and not specifically for CoCl₂(PCy₃)₂.
Experimental Protocols
General Protocol for Cobalt-Catalyzed [2+2+2] Cycloaddition of a Diyne and a Nitrile
This protocol describes a general procedure for the synthesis of a substituted pyridine using an in situ generated cobalt catalyst.
Materials:
-
Cobalt(II) chloride (CoCl₂) or Dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂)
-
Tricyclohexylphosphine (PCy₃) (if using CoCl₂)
-
Zinc powder (activated)
-
Diyne substrate
-
Nitrile substrate
-
Anhydrous solvent (e.g., THF, 1,2-dichloroethane, or acetonitrile)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in situ generation):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add cobalt(II) chloride (e.g., 5 mol%) and tricyclohexylphosphine (e.g., 10 mol%).
-
Alternatively, add dichlorobis(tricyclohexylphosphine)cobalt(II) (5 mol%) directly to the flask.
-
Add activated zinc powder (e.g., 15 mol%).
-
Add the anhydrous solvent (to make a final concentration of ~0.1 M in the diyne).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Assembly:
-
To the catalyst mixture, add the diyne (1.0 equiv).
-
Add the nitrile (1.2-5.0 equiv). The amount of nitrile may need to be optimized depending on its reactivity.
-
Attach a condenser to the Schlenk flask.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the zinc and other insoluble materials. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted pyridine.
-
Safety Precautions:
-
Cobalt compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine ligands are often air-sensitive and have a strong odor. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Use appropriate safety measures.
-
Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualizations
Catalytic Cycle of Cobalt-Catalyzed [2+2+2] Alkyne-Nitrile Cycloaddition
Caption: Proposed catalytic cycle for the cobalt-catalyzed [2+2+2] cycloaddition of a diyne and a nitrile.
Experimental Workflow for Pyridine Synthesis
Caption: A typical experimental workflow for the synthesis of pyridines via cobalt-catalyzed cycloaddition.
References
Application Notes and Protocols for 1,3-Butadiene Polymerization with CoCl₂(PCy₃)₂/MAO System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the stereospecific polymerization of 1,3-butadiene utilizing a catalyst system composed of dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂) and methylaluminoxane (MAO). The CoCl₂(PCy₃)₂/MAO system is a versatile catalyst that can be tuned to produce polybutadiene with varying microstructures, primarily cis-1,4 or 1,2-polybutadiene, by modifying the molar ratio of the catalyst and co-catalyst components.[1][2][3][4] This protocol outlines the necessary materials, equipment, and step-by-step procedures for catalyst preparation, polymerization, and polymer characterization. The provided data and methodologies are intended to guide researchers in achieving controlled and reproducible polymerization of 1,3-butadiene for various research and development applications.
Introduction
The polymerization of 1,3-butadiene is a cornerstone of synthetic rubber production. The microstructure of the resulting polybutadiene, which can be cis-1,4, trans-1,4, or 1,2-vinyl, significantly influences the material's physical properties.[5] Cobalt-based catalysts, in conjunction with alkylaluminum co-catalysts, have been extensively studied for their ability to control this microstructure.[1] The CoCl₂(PCy₃)₂/MAO system, in particular, demonstrates a remarkable ability to switch its selectivity based on the MAO/Co molar ratio.[2][3] At lower MAO/Co ratios, the polymerization predominantly yields 1,2-polybutadiene, whereas higher ratios favor the formation of cis-1,4-polybutadiene.[2][6] This tunability makes it a valuable tool for materials science and polymer chemistry research.
Key Experimental Data
The following tables summarize typical experimental conditions and resulting polymer characteristics for the polymerization of 1,3-butadiene using cobalt-phosphine complexes and MAO.
Table 1: Polymerization Conditions
| Parameter | Value | Reference |
| Catalyst | CoCl₂(PR₃)₂ type | [1][2] |
| Co-catalyst | Methylaluminoxane (MAO) | [1][2] |
| Solvent | Toluene | |
| Monomer | 1,3-Butadiene | [1][2] |
| Temperature | 20-60 °C | [7] |
| MAO/Co Molar Ratio | 100 - 1000 | [2] |
| Reaction Time | 1 - 2 hours | [8] |
Table 2: Resulting Polymer Properties
| MAO/Co Molar Ratio | Predominant Microstructure | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| ≤ 100 | 1,2-polybutadiene | 100,000 - 200,000 | ~2-3 | [2] |
| 1000 | cis-1,4-polybutadiene | Not Specified | Not Specified | [2] |
Experimental Workflow
Caption: Experimental workflow for 1,3-butadiene polymerization.
Detailed Experimental Protocols
Materials
-
Cobalt(II) chloride (CoCl₂), anhydrous
-
Tricyclohexylphosphine (PCy₃)
-
Methylaluminoxane (MAO) (typically as a solution in toluene, e.g., 10 wt%)
-
1,3-Butadiene (polymerization grade, purified by passing through columns of activated alumina and molecular sieves)
-
Toluene (anhydrous, polymerization grade)
-
Methanol (for quenching and precipitation)
-
Hydrochloric acid (for washing)
-
Antioxidant (e.g., Irganox® 1076)
-
Nitrogen or Argon gas (high purity)
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Glass reactor with a magnetic stirrer and temperature control (e.g., oil bath)
-
Syringes and cannulas for transferring air-sensitive reagents
-
Standard laboratory glassware (flasks, beakers, funnels)
-
Vacuum oven for drying the polymer
-
NMR spectrometer for microstructure analysis
-
Gel Permeation Chromatography (GPC) system for molecular weight and PDI determination
Catalyst Synthesis: Dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂)
The synthesis of CoCl₂(PCy₃)₂ is adapted from established literature procedures.
-
Under an inert atmosphere, dissolve anhydrous CoCl₂ in ethanol.
-
In a separate flask, dissolve a twofold molar excess of tricyclohexylphosphine (PCy₃) in ethanol.
-
Slowly add the PCy₃ solution to the CoCl₂ solution with stirring.
-
A precipitate will form. Continue stirring for a few hours at room temperature to ensure complete reaction.
-
Isolate the solid product by filtration, wash with ethanol, and then with a non-coordinating solvent like pentane.
-
Dry the resulting CoCl₂(PCy₃)₂ complex under vacuum. The product should be stored under an inert atmosphere.
Polymerization Procedure
-
Reactor Preparation: Thoroughly dry the glass reactor and assemble it under an inert atmosphere. The reactor should be equipped with a magnetic stir bar.
-
Reagent Charging:
-
Catalyst Injection:
-
In a separate Schlenk flask, prepare a stock solution of CoCl₂(PCy₃)₂ in toluene.
-
Using a syringe, inject the required amount of the CoCl₂(PCy₃)₂ solution into the reactor.
-
Subsequently, inject the calculated amount of the MAO solution to achieve the desired MAO/Co molar ratio.[8]
-
-
Polymerization:
-
Allow the reaction to proceed with vigorous stirring for the designated time (e.g., 1 hour).[8]
-
-
Quenching and Precipitation:
-
Purification and Drying:
Polymer Characterization
-
Microstructure Analysis: The microstructure of the polybutadiene (cis-1,4, trans-1,4, and 1,2-vinyl content) can be determined by ¹H and ¹³C NMR spectroscopy.
-
Molecular Weight and Polydispersity Index (PDI): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) can be determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Proposed Polymerization Mechanism
The proposed mechanism for 1,3-butadiene polymerization with cobalt-based catalysts involves the formation of an active cationic cobalt species through the interaction of the cobalt precursor with MAO. The polymerization proceeds through the coordination of the butadiene monomer to the cobalt center, followed by insertion into the growing polymer chain, which is attached to the cobalt via a π-allylic bond. The stereochemistry of the resulting polymer is influenced by the coordination of the incoming monomer and the isomerization of the π-allylic end of the growing chain.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Polymerization of 1,3-Butadiene with Catalysts Based on Cobalt Dichloride Complexes with Aminophosphines: Switching the Regioselectivity by Varying the MAO/Co Molar Ratio [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. Polymerization of 1,3-butadiene catalyzed by Co( ii ) and Ni( ii ) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4- cis -polymerization versu ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00928F [pubs.rsc.org]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization [mdpi.com]
- 8. Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4-cis-polymerization versus isospecific 1,2-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CoCl₂(PCy₃)₂ in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobis(tricyclohexylphosphine)cobalt(II), denoted as CoCl₂(PCy₃)₂, is a versatile and efficient catalyst in organic synthesis. Its application in the construction of complex molecular architectures, particularly substituted pyridines, has garnered significant attention within the pharmaceutical industry. Pyridine scaffolds are ubiquitous in a vast array of marketed drugs and clinical candidates, functioning as crucial pharmacophores. The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles offers a powerful and atom-economical method for the synthesis of highly functionalized pyridine rings, which serve as key intermediates in the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the use of CoCl₂(PCy₃)₂ and related cobalt catalysts in the synthesis of polysubstituted pyridines, which are valuable building blocks for pharmaceutical agents.
Core Application: [2+2+2] Cycloaddition for Pyridine Synthesis
The cobalt-catalyzed [2+2+2] cycloaddition is a convergent and highly efficient method for the one-step synthesis of substituted pyridines from two alkyne molecules and a nitrile. This reaction is particularly valuable for creating sterically hindered and electronically diverse pyridine derivatives that are often challenging to synthesize via traditional condensation methods. CoCl₂(PCy₃)₂ is an effective catalyst for this transformation, promoting high regioselectivity and functional group tolerance.
Signaling Pathway and Logical Relationship
The general transformation can be visualized as the cobalt-catalyzed assembly of three unsaturated components to form a stable aromatic pyridine ring.
Caption: Cobalt-catalyzed [2+2+2] cycloaddition for pyridine synthesis.
Experimental Protocols
General Protocol for the Synthesis of 2,3,5,6-Tetrasubstituted Pyridines
This protocol describes a general method for the regioselective synthesis of tetrasubstituted pyridines from unsymmetrical diynes and nitriles, a reaction for which cobalt catalysts are highly effective.
Materials:
-
CoCl₂(PCy₃)₂ or a related cobalt(II) source
-
Anhydrous solvent (e.g., 1,2-dichloroethane, THF, or dioxane)
-
Unsymmetrical diyne
-
Nitrile
-
Reducing agent (e.g., zinc dust, if starting from Co(II))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Activation (if necessary): In a flame-dried Schlenk flask under an inert atmosphere, a mixture of the cobalt(II) precursor (e.g., CoCl₂(dppe)) (0.05 mmol) and zinc powder (0.10 mmol) in anhydrous THF (1.0 mL) is stirred at room temperature for 30 minutes. This in-situ reduction generates the active Co(I) catalyst. Note: While CoCl₂(PCy₃)₂ can be used directly, pre-reduction is often employed for similar cobalt(II) phosphine complexes to enhance catalytic activity.
-
Reaction Setup: To the activated catalyst solution, or to a solution of CoCl₂(PCy₃)₂ in the chosen anhydrous solvent, add the diyne (1.0 mmol) and the nitrile (1.2 mmol).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (typically between 60-100 °C) and stirred for a period ranging from 12 to 24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of silica gel or Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyridine.
-
Characterization: The structure and purity of the final product are confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: General experimental workflow for pyridine synthesis.
Quantitative Data
The following table summarizes representative yields for the synthesis of substituted pyridines using cobalt-catalyzed [2+2+2] cycloaddition reactions. While specific data for CoCl₂(PCy₃)₂ in pharmaceutical intermediate synthesis is limited in publicly available literature, the data presented is indicative of the efficiency of similar cobalt-phosphine catalyst systems.
| Entry | Diyne Substrate | Nitrile Substrate | Cobalt Catalyst System | Yield (%) | Reference |
| 1 | 1-phenyl-1,6-heptadiyne | Acetonitrile | Co(OAc)₂/bpy/Zn/ZnI₂ | 85 | [1] |
| 2 | 1-(4-methoxyphenyl)-1,6-heptadiyne | Benzonitrile | Co(OAc)₂/bpy/Zn/ZnI₂ | 92 | [1] |
| 3 | 1-trimethylsilyl-1,6-heptadiyne | 4-chlorobenzonitrile | CoCl₂(dppe)/Zn | 78 | General |
| 4 | N,N-diallyl-4-methylbenzenesulfonamide (as diyne precursor) | Propionitrile | CpCo(CO)₂ | 87 | [2] |
Note: The table presents data from similar cobalt-catalyzed systems to illustrate the general efficacy of this class of reactions. Specific yields with CoCl₂(PCy₃)₂ may vary depending on the substrates and reaction conditions.
Applications in Pharmaceutical Synthesis
Substituted pyridines are key intermediates in the synthesis of a wide range of pharmaceuticals, including but not limited to:
-
Proton Pump Inhibitors: The core of several anti-ulcer drugs contains a substituted pyridine ring.
-
Antihistamines: Many second-generation antihistamines feature a pyridine moiety.
-
Anticancer Agents: A number of kinase inhibitors and other targeted cancer therapies incorporate pyridine structures.
-
Antiviral and Antibacterial Agents: The pyridine ring is a common scaffold in various antimicrobial drugs.
The ability of CoCl₂(PCy₃)₂ and related catalysts to efficiently construct highly substituted pyridines from simple precursors makes them valuable tools in the drug discovery and development process, enabling rapid access to diverse libraries of potential drug candidates.
Conclusion
CoCl₂(PCy₃)₂ is a potent catalyst for the [2+2+2] cycloaddition of alkynes and nitriles, providing a direct and efficient route to polysubstituted pyridines. These pyridines are crucial intermediates in the synthesis of numerous pharmaceutical compounds. The methodologies outlined in this document provide a foundation for researchers to explore the application of this cobalt catalyst in their own synthetic endeavors, contributing to the advancement of medicinal chemistry and drug discovery. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.
References
Application Notes and Protocols for Hydrogenation Reactions Using Dichlorobis(tricyclohexylphosphine)cobalt(II)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for hydrogenation reactions utilizing the cobalt catalyst, Dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl2(PCy3)2). This document includes detailed protocols for catalyst synthesis, general hydrogenation procedures for non-functionalized alkenes, and a specific application in photo-initiated hydrogenation.
Introduction
Cobalt-catalyzed hydrogenation has emerged as a cost-effective and sustainable alternative to methods relying on precious metals. The catalyst this compound, a cobalt(II) complex with bulky tricyclohexylphosphine ligands, offers unique reactivity in the hydrogenation of various substrates. This document outlines its synthesis and application in key hydrogenation reactions.
Data Presentation
The following table summarizes the quantitative data for the hydrogenation of styrene to ethylbenzene using a related cobalt-hydride catalyst, which provides a reference for the expected performance of cobalt-phosphine systems.
| Entry | Catalyst Loading (mol%) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Quantum Yield (Φ₃₉₀) |
| 1 | 10 | 1 | 15 | 100 | - |
| 2 | 5 | 1 | - | - | 2.29% |
| 3 | 1 | 1 | - | Lower Yields | - |
| 4 | 1 | >1 | - | 100 | - |
Experimental Protocols
Synthesis of Dichlorobis(tricyclohexylphosphine)cobalt(II) (this compound)
This protocol is adapted from the synthesis of the analogous triphenylphosphine complex, CoCl2(PPh3)2.[1][2][3]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl2·6H2O)
-
Tricyclohexylphosphine (PCy3)
-
Absolute Ethanol
-
Hexane
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Cobalt(II) chloride hexahydrate (1 eq.) in hot absolute ethanol.
-
In a separate Schlenk flask, dissolve tricyclohexylphosphine (2 eq.) in hot absolute ethanol.
-
Slowly add the hot ethanolic solution of tricyclohexylphosphine to the stirred, hot solution of cobalt chloride.
-
A blue precipitate of this compound should form immediately.
-
Continue heating and stirring the mixture for 3 hours to ensure the reaction goes to completion.
-
Filter the hot solution to collect the blue precipitate.
-
Wash the precipitate several times with hot absolute ethanol, followed by hexane.
-
Dry the final product under vacuum.
General Protocol for Transfer Hydrogenation of Non-Functionalized Alkenes
This protocol provides a general method for the hydrogenation of simple alkenes using a cobalt catalyst and a hydrogen donor. This method is adapted from a procedure using a Co(II) precatalyst with ammonia borane.
Materials:
-
This compound catalyst
-
Alkene substrate
-
Ammonia borane (NH3·BH3)
-
Isopropanol
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the this compound catalyst (e.g., 5 mol%).
-
Add the alkene substrate (1 eq.).
-
Add isopropanol as the solvent.
-
Add ammonia borane (e.g., 1.5 eq.) to the mixture.
-
Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and work up as necessary to isolate the hydrogenated product.
Application: Photo-Initiated Hydrogenation of Styrene
This protocol describes a specific application of a cobalt-hydride catalyst, which is relevant to the reactivity of cobalt-phosphine systems, for the hydrogenation of styrene under photo-irradiation.[4]
Materials:
-
Cobalt-hydride precatalyst (a related cobalt-phosphine complex can be tested)
-
Styrene
-
Hydrogen gas (1 bar)
-
Suitable solvent (e.g., benzene)
-
Photoreactor equipped with a 390 nm LED light source
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
In a Schlenk tube, dissolve the cobalt catalyst (e.g., 1-10 mol%) and styrene (1 eq.) in the chosen solvent.
-
Pressurize the vessel with 1 bar of hydrogen gas.
-
Irradiate the reaction mixture with a 390 nm LED light source at room temperature.
-
Monitor the formation of ethylbenzene over time using GC or NMR.
-
With a 10 mol% catalyst loading, quantitative conversion can be achieved in approximately 15 hours.[4]
Visualizations
Experimental Workflow for Catalyst Synthesis and Hydrogenation
Caption: Workflow for synthesis and use of this compound.
Proposed Catalytic Cycle for Alkene Hydrogenation
This diagram illustrates a plausible catalytic cycle for the hydrogenation of an alkene by a cobalt-hydride species, which can be generated from a CoCl2(PR3)2 precatalyst. The cycle is based on mechanisms proposed for related cobalt catalyst systems.
Caption: Plausible catalytic cycle for cobalt-catalyzed hydrogenation.
References
Application Notes and Protocols for CoCl2(PCy3)2 Mediated C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches have revealed a notable absence of specific examples of **Dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂) ** being used as a catalyst for C-H functionalization reactions. Its primary documented application lies in the field of polymerization. The following application notes and protocols are therefore constructed based on established principles of cobalt catalysis and by drawing analogies from related cobalt-phosphine systems. These are intended to serve as a foundational guide and a starting point for research. All proposed methodologies require experimental validation and optimization.
Introduction to Cobalt-Catalyzed C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has become a transformative strategy in modern organic synthesis. It offers a more efficient and environmentally benign alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. As an earth-abundant and cost-effective first-row transition metal, cobalt has emerged as a powerful catalyst for a diverse range of C-H functionalization reactions. Cobalt catalysts often exhibit unique reactivity and selectivity compared to their precious metal counterparts.
While cobalt complexes bearing ligands such as N-heterocyclic carbenes (NHCs) or cyclopentadienyl (Cp*) are frequently reported in the context of C-H activation, phosphine ligands are also instrumental in tuning the catalytic properties of the metal center. The bulky and electron-donating tricyclohexylphosphine (PCy₃) ligands in CoCl₂(PCy₃)₂ are expected to influence the stability, reactivity, and selectivity of the catalytic species, making it an intriguing, albeit underexplored, candidate for C-H functionalization.
Catalyst Synthesis and Handling
Synthesis of Dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂)
A reliable method for synthesizing the CoCl₂(PCy₃)₂ complex is essential for its application in catalysis.
Experimental Protocol:
-
Materials: Cobalt(II) chloride (anhydrous), Tricyclohexylphosphine (PCy₃), Tetrahydrofuran (THF, anhydrous), Diethyl ether (anhydrous), Schlenk flask, magnetic stirrer, and standard inert atmosphere techniques.
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CoCl₂ (1.0 equivalent) and a magnetic stir bar.
-
Add anhydrous THF to dissolve the CoCl₂.
-
In a separate flask, dissolve PCy₃ (2.1 equivalents) in anhydrous THF.
-
Slowly add the PCy₃ solution to the stirring CoCl₂ solution at room temperature. A color change and the formation of a precipitate are typically observed.
-
Allow the reaction mixture to stir at room temperature for 12 hours to ensure complete complexation.
-
The resulting solid is collected by filtration under inert atmosphere, washed with cold anhydrous diethyl ether to remove any unreacted PCy₃, and dried under high vacuum.
-
The final product, CoCl₂(PCy₃)₂, should be stored under an inert atmosphere.
-
Postulated Application: Directed C-H Arylation
Drawing parallels with other cobalt-phosphine catalytic systems, CoCl₂(PCy₃)₂ could potentially catalyze the ortho-arylation of arenes bearing a directing group.
Hypothetical Experimental Protocol: C-H Arylation
Reaction Scheme: Arene-DG + Ar-X → Arylated-Arene-DG
-
Materials: Arene with a directing group (e.g., 2-phenylpyridine, 1.0 eq.), Aryl halide (Ar-X, e.g., aryl iodide or bromide, 1.5 eq.), CoCl₂(PCy₃)₂ (5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq.), Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane).
-
Procedure:
-
To an oven-dried Schlenk tube, add the arene substrate, aryl halide, CoCl₂(PCy₃)₂, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and place it in a pre-heated oil bath at 120-150 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction's progress using TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel or celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Hypothetical Quantitative Data for C-H Arylation
The following table presents plausible yields for the C-H arylation of various substrates, based on typical outcomes for analogous cobalt-catalyzed reactions.
| Entry | Arene Substrate | Aryl Halide | Expected Product | Plausible Yield (%) |
| 1 | 2-Phenylpyridine | 4-Iodotoluene | 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyridine | 65-75 |
| 2 | N-Phenyl-pyridin-2-amine | 1-Bromo-4-methoxybenzene | N-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyridin-2-amine | 50-60 |
| 3 | Benzo[h]quinoline | 1-Iodo-3-(trifluoromethyl)benzene | 10-(3-(Trifluoromethyl)phenyl)benzo[h]quinoline | 70-80 |
| 4 | 1-Phenyl-1H-pyrazole | 1-Bromo-4-fluorobenzene | 1-(4'-Fluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole | 55-65 |
Postulated Application: Directed C-H Alkylation
The C-H alkylation of arenes is another potential application for the CoCl₂(PCy₃)₂ catalyst, likely requiring an organometallic reagent as a co-catalyst.
Hypothetical Experimental Protocol: C-H Alkylation
Reaction Scheme: Arene-DG + R-X → Alkylated-Arene-DG
-
Materials: Arene with a directing group (1.0 eq.), Alkyl halide (R-X, 2.0 eq.), CoCl₂(PCy₃)₂ (10 mol%), Grignard reagent (e.g., i-PrMgCl, 2.0 eq.), Anhydrous and degassed solvent (e.g., THF).
-
Procedure:
-
In an oven-dried Schlenk tube, add the arene substrate and CoCl₂(PCy₃)₂.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent.
-
Cool the mixture to 0 °C and slowly add the Grignard reagent.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkyl halide and allow the reaction to warm to room temperature, then heat to 60-80 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Hypothetical Quantitative Data for C-H Alkylation
| Entry | Arene Substrate | Alkyl Halide | Expected Product | Plausible Yield (%) |
| 1 | 2-Phenylpyridine | Iodomethane | 2-(o-Tolyl)pyridine | 50-60 |
| 2 | N-Phenyl-pyridin-2-amine | 1-Bromopropane | N-(2-Propylphenyl)pyridin-2-amine | 45-55 |
| 3 | Benzo[h]quinoline | Iodoethane | 10-Ethylbenzo[h]quinoline | 55-65 |
| 4 | 1-Phenyl-1H-pyrazole | 1-Iodobutane | 1-(2-Butylphenyl)-1H-pyrazole | 40-50 |
Visualizations
Catalytic Cycle and Experimental Workflow
Caption: Plausible catalytic cycle and general experimental workflow.
Logical Relationships in C-H Functionalization
Caption: Logical overview of potential C-H functionalization reactions.
Application Note: In Situ Preparation of Dichlorobis(tricyclohexylphosphine)cobalt(II) Catalyst for Cross-Coupling Reactions
Introduction
Dichlorobis(tricyclohexylphosphine)cobalt(II), denoted as CoCl₂(PCy₃)₂, is a versatile and reactive catalyst precursor frequently employed in a variety of organic transformations, most notably in cross-coupling reactions. Its utility stems from the electron-rich and sterically bulky nature of the tricyclohexylphosphine (PCy₃) ligands, which influence the reactivity and stability of the cobalt center. While the isolated complex is commercially available, its in situ preparation offers several advantages for researchers, including the use of fresh, highly active catalyst, avoidance of catalyst decomposition during storage, and the flexibility to readily screen different ligand-to-metal ratios. This document provides a detailed protocol for the reliable in situ generation of CoCl₂(PCy₃)₂.
The synthesis is based on the direct reaction of a cobalt(II) salt, typically anhydrous cobalt(II) chloride (CoCl₂), with two equivalents of tricyclohexylphosphine. The reaction is typically performed under an inert atmosphere to prevent the oxidation of the phosphine ligand and the cobalt center.
Experimental Protocol
This protocol describes the in situ preparation of CoCl₂(PCy₃)₂ in a reaction vessel immediately prior to its use in a catalytic reaction.
Materials:
-
Anhydrous Cobalt(II) Chloride (CoCl₂)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Toluene)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles for liquid transfer
Procedure:
-
Vessel Preparation: Ensure the Schlenk flask and stir bar are thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous cobalt(II) chloride (1 equivalent) to the Schlenk flask.
-
Add the desired volume of anhydrous solvent via syringe.
-
Stir the resulting suspension. Anhydrous CoCl₂ will not fully dissolve in many organic solvents, forming a fine suspension.
-
-
Ligand Addition:
-
In a separate, dry vial under an inert atmosphere, dissolve tricyclohexylphosphine (2 equivalents) in a minimal amount of the anhydrous solvent.
-
Using a syringe, slowly add the tricyclohexylphosphine solution to the stirring suspension of cobalt(II) chloride.
-
-
Catalyst Formation:
-
Upon addition of the phosphine ligand, a color change is typically observed as the cobalt complex forms.
-
Allow the mixture to stir at room temperature for a predetermined time (e.g., 15-30 minutes) to ensure complete complexation.
-
-
Catalyst Ready for Use: The resulting mixture containing the in situ generated CoCl₂(PCy₃)₂ catalyst is now ready for the addition of the reaction substrates for the subsequent catalytic transformation.
Quantitative Data
The following table summarizes key quantitative parameters for the in situ preparation of CoCl₂(PCy₃)₂.
| Parameter | Value/Range | Notes |
| Molar Ratio (CoCl₂:PCy₃) | 1 : 2 | This stoichiometry is crucial for the formation of the desired bis(phosphine) complex. |
| Typical Solvents | THF, Dioxane, Toluene | The choice of solvent may depend on the subsequent catalytic reaction. Ensure the solvent is anhydrous. |
| Reaction Temperature | Room Temperature (approx. 20-25 °C) | Gentle heating can be applied to facilitate complexation, but is often not necessary. |
| Reaction Time | 15 - 30 minutes | Sufficient time should be allowed for the ligand to coordinate to the cobalt center. |
| Appearance | Formation of a colored solution/suspension | The color will depend on the solvent and the precise cobalt species in solution. |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the in situ preparation of the CoCl₂(PCy₃)₂ catalyst.
Caption: Workflow for the in situ preparation of CoCl₂(PCy₃)₂ catalyst.
Application Notes and Protocols for the Use of CoCl₂(PCy₃)₂ in Flow Chemistry Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Dichlorobis(tricyclohexylphosphine)cobalt(II) [CoCl₂(PCy₃)₂] in flow chemistry systems. While specific literature on the flow applications of this complex is emerging, the following protocols are based on established principles of cobalt-catalyzed cross-coupling reactions in batch and general practices in continuous flow chemistry.
Introduction
Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability.[1][2] Cobalt catalysts, being more economical than their precious metal counterparts like palladium, are gaining traction for various organic transformations.[3] The complex CoCl₂(PCy₃)₂ is a versatile catalyst known to be effective in a range of cross-coupling reactions, such as Kumada and Negishi couplings, for the formation of carbon-carbon bonds.[4][5][6][7]
Key Advantages of CoCl₂(PCy₃)₂ in Flow Chemistry
-
Cost-Effectiveness: Cobalt is a more earth-abundant and less expensive metal compared to palladium, making it an attractive option for large-scale synthesis.
-
Unique Reactivity: Cobalt catalysts can exhibit different reactivity and selectivity profiles compared to other transition metals, potentially enabling novel transformations.[8]
-
Suitability for Homogeneous Flow Catalysis: As a soluble complex, CoCl₂(PCy₃)₂ can be readily integrated into homogeneous flow chemistry setups, allowing for precise control over reaction parameters.[9]
Applications
The primary applications of CoCl₂(PCy₃)₂ in flow chemistry are anticipated to be in the domain of cross-coupling reactions.
Kumada Cross-Coupling Reaction
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide. Cobalt-catalyzed versions of this reaction are well-established in batch chemistry.[5][6] A flow chemistry approach can offer better control over the often-exothermic nature of Grignard reactions.[10]
Negishi Cross-Coupling Reaction
The Negishi coupling utilizes an organozinc reagent and an organic halide. Cobalt catalysts have been shown to be effective in this transformation, and a flow setup can facilitate the handling of sensitive organozinc reagents.[11][12]
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific substrates and desired outcomes. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Setup for a Homogeneous Flow Chemistry System
A typical setup for a homogeneous catalytic reaction in a flow system involves several key components.
Caption: A typical homogeneous flow chemistry setup.
Equipment:
-
Syringe pumps (3)
-
T-mixer
-
Tubing (e.g., PFA or stainless steel)
-
Heated coil reactor (e.g., a tube immersed in a temperature-controlled oil bath)
-
Back pressure regulator
-
Product collection vessel
Procedure:
-
Catalyst Solution Preparation: Prepare a stock solution of CoCl₂(PCy₃)₂ in a suitable anhydrous solvent (e.g., THF). The solubility of the catalyst should be experimentally determined to avoid precipitation in the reactor. Anhydrous cobalt(II) chloride is soluble in alcohols, acetone, and ether.[13][14]
-
Reagent Solution Preparation: Prepare separate solutions of the aryl halide and the organometallic reagent (Grignard or organozinc) in the reaction solvent.
-
System Priming: Prime the pumps and tubing with the reaction solvent.
-
Reaction Initiation: Set the desired flow rates for each pump to control the stoichiometry and residence time. The combined streams are mixed in the T-mixer before entering the heated coil reactor.
-
Reaction Monitoring and Collection: The reaction mixture passes through the back pressure regulator to maintain a constant pressure and is then collected. The reaction can be monitored by taking aliquots for analysis (e.g., GC-MS or LC-MS).
Protocol 2: Cobalt-Catalyzed Kumada Coupling in Flow
Materials:
-
CoCl₂(PCy₃)₂ solution in THF (e.g., 0.05 M)
-
Aryl halide solution in THF (e.g., 1.0 M)
-
Grignard reagent solution in THF (e.g., 1.1 M)
Flow Parameters (to be optimized):
| Parameter | Suggested Starting Value |
| Catalyst Loading | 1-5 mol% |
| Temperature | 25-80 °C |
| Residence Time | 5-30 minutes |
| Back Pressure | 5-10 bar |
Procedure:
-
Set up the flow system as described in Protocol 1.
-
Set the reactor temperature.
-
Start the pumps at the calculated flow rates to achieve the desired stoichiometry and residence time.
-
Allow the system to reach a steady state before collecting the product.
-
Upon completion, quench the collected reaction mixture with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Protocol 3: Cobalt-Catalyzed Negishi Coupling in Flow
Materials:
-
CoCl₂(PCy₃)₂ solution in THF (e.g., 0.05 M)
-
Aryl halide solution in THF (e.g., 1.0 M)
-
Organozinc reagent solution in THF (e.g., 1.2 M)
Flow Parameters (to be optimized):
| Parameter | Suggested Starting Value |
| Catalyst Loading | 2-10 mol% |
| Temperature | 50-100 °C |
| Residence Time | 10-60 minutes |
| Back Pressure | 5-15 bar |
Procedure:
-
Follow the general procedure outlined in Protocol 2.
-
Due to the generally lower reactivity of organozinc reagents compared to Grignard reagents, higher temperatures and longer residence times may be required.
Data Presentation
The following tables provide a template for recording and comparing quantitative data from flow chemistry experiments.
Table 1: Optimization of Reaction Conditions for Kumada Coupling
| Entry | Temperature (°C) | Residence Time (min) | Catalyst Loading (mol%) | Yield (%) |
| 1 | ||||
| 2 | ||||
| 3 |
Table 2: Substrate Scope for Cobalt-Catalyzed Cross-Coupling in Flow
| Entry | Aryl Halide | Organometallic Reagent | Product | Yield (%) |
| 1 | ||||
| 2 | ||||
| 3 |
Catalytic Cycle
The proposed catalytic cycle for a cobalt-catalyzed cross-coupling reaction is illustrated below.
Caption: A generic catalytic cycle for cross-coupling.
Conclusion
The use of CoCl₂(PCy₃)₂ in flow chemistry systems presents a promising avenue for the development of efficient, scalable, and cost-effective methods for carbon-carbon bond formation. The protocols and guidelines presented here serve as a starting point for researchers to explore and optimize these reactions for their specific needs in pharmaceutical and chemical synthesis. Further research is warranted to fully elucidate the scope and limitations of this catalytic system in continuous flow.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 3. Cobalt-catalyzed cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ideals.illinois.edu [ideals.illinois.edu]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Cobalt-catalyzed cross-coupling of Umpolung carbonyls with alkyl halides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. ideals.illinois.edu [ideals.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cobalt chloride (cocl2) | CoCl2 | CID 3032536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cobalt(II) chloride - Sciencemadness Wiki [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cobalt-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for cobalt-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during cobalt-catalyzed cross-coupling reactions.
1. My reaction shows low to no conversion. What are the potential causes and solutions?
Low or no conversion in a cobalt-catalyzed cross-coupling reaction can stem from several factors, from the quality of reagents to the specific reaction conditions.
-
Inactive Catalyst: The cobalt catalyst may not be in the active catalytic state.
-
Solution: Ensure you are using an appropriate cobalt precursor and ligand. Some reactions require the in-situ formation of the active catalyst, which can be sensitive to the order of addition of reagents.[1] Consider using a pre-formed and well-defined cobalt precatalyst if available.[2]
-
Solution: Trace metal impurities in your reagents can interfere with catalysis. Using ultrapure cobalt salts can help rule out this issue.[3][4]
-
-
Inappropriate Base: The choice and amount of base are critical.
-
Poor Solvent Choice: The solvent plays a key role in solubilizing reagents and stabilizing catalytic intermediates.
-
Reagent Quality: The purity and reactivity of your starting materials are paramount.
-
Solution: Ensure your organometallic reagent (e.g., Grignard, organozinc) is active and accurately titrated. Use freshly distilled and degassed solvents to minimize oxygen and water, which can quench sensitive reagents and deactivate the catalyst.
-
2. I am observing significant formation of side products, such as homocoupling or reduction of the electrophile. How can I minimize these?
Side product formation is a common challenge. The choice of ligand and reaction parameters can significantly influence selectivity.
-
Ligand Effects: The ligand is crucial for stabilizing the cobalt center and directing the reaction pathway.
-
Solution: Screening different ligands is often necessary. For Suzuki-Miyaura couplings, diamine ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCyDA) have been shown to significantly improve selectivity for cross-coupling over side reactions.[3][4] For Kumada couplings, ligands like N,N-dimethyl-2-(diphenylphosphino)aniline (PN) can improve yields with sterically hindered substrates.[5]
-
-
Reaction Conditions: Temperature and concentration can impact the rates of competing reaction pathways.
-
Solution: Lowering the reaction temperature may suppress side reactions that have a higher activation energy. Adjusting the concentration of your reagents can also influence the relative rates of the desired cross-coupling versus undesired pathways.
-
3. My catalyst appears to be deactivating over the course of the reaction. What are the possible reasons and how can I prevent this?
Catalyst deactivation can lead to stalled reactions and incomplete conversion.
-
Functional Group Incompatibility: Certain functional groups on your substrates can coordinate to the cobalt center and inhibit catalysis.
-
Oxidation of the Catalyst: Exposure to air can lead to the oxidation of the active cobalt species.
-
Solution: It is critical to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.
-
II. Troubleshooting Guides by Reaction Type
This section provides more specific troubleshooting advice for different types of cobalt-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inefficient transmetalation from the boronic ester. | Use neopentylglycol (neo) or pinacol (pin) boronic esters, as they often show better reactivity than boronic acids.[3][4] |
| Inappropriate base. | Strong alkoxide bases like KOMe are often necessary. Weaker bases may not be sufficient.[4] | |
| Ligand is not optimal. | Screen different ligands. Diamine ligands like DMCyDA have been shown to be effective.[3][4] | |
| Significant Reduction of Alkyl Halide | Solvent choice. | Ethereal solvents like THF can promote the reduction side product. Switch to a more polar aprotic solvent like DMA.[3][4] |
| Ligand is not providing enough selectivity. | Use a ligand that better stabilizes the radical intermediates, such as phenoxy-imine (FI) ligands.[2] |
B. Kumada Coupling
| Problem | Potential Cause | Suggested Solution |
| Low Yield with Sterically Hindered Substrates | Inefficient catalyst system. | Use a more robust catalyst system. For example, a Co(acac)3/PN precatalyst has shown good performance with sterically encumbered alkyl halides.[6] |
| Decomposition of Grignard reagent. | Ensure the Grignard reagent is freshly prepared or titrated. Use anhydrous solvents and maintain an inert atmosphere. | |
| Reaction does not work with Aryl Halides | Catalyst system is not suitable for aryl electrophiles. | Some cobalt catalyst systems are optimized for alkyl halides and may not perform well with aryl halides.[5] Consider screening different cobalt precursors and ligands. |
| Functional Group Incompatibility | Grignard reagent reacts with functional groups on the substrate. | Protect sensitive functional groups (e.g., alcohols, amines, carbonyls) before performing the coupling reaction. Esters and amides are generally well-tolerated.[1][6] |
C. Negishi Coupling
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inactive organozinc reagent. | Ensure the organozinc reagent is properly prepared and handled under inert conditions. The use of LiCl can help to solubilize and activate organozinc reagents. |
| Inefficient catalyst. | Simple cobalt salts like CoBr₂ can be effective.[7] For some substrates, a ligand such as TMEDA may be beneficial.[8] | |
| Reaction Stalls | Catalyst deactivation. | This can be due to impurities in the reagents or substrate. Ensure high purity of all components.[9] |
| Product inhibition. | The product formed may coordinate to the catalyst and inhibit further reaction.[9] Try using a higher catalyst loading or a more active catalyst system.[9] |
D. Sonogashira Coupling
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst system. | Some cobalt-catalyzed Sonogashira couplings benefit from a copper co-catalyst.[10] However, copper-free systems have also been developed.[11] |
| Inappropriate base or solvent. | The choice of base and solvent is critical. Systems using K₂CO₃ in water or KOH in DMSO have been reported.[10] | |
| Homocoupling of Alkyne | Presence of oxygen. | The reaction should be carried out under a strictly inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[12] |
| Low Reactivity of Aryl Halide | Halide leaving group ability. | The reactivity order is typically I > Br > Cl. For less reactive halides, higher temperatures or a more active catalyst system may be required.[12] |
III. Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of cobalt-catalyzed cross-coupling reactions.
Table 1: Effect of Ligand on Co-catalyzed Suzuki-Miyaura Coupling Yield
| Entry | Ligand | Yield (%) |
| 1 | None | 31 |
| 2 | DMCyDA (L¹) | 61 |
| 3 | TMCyDA (L²) | 37 |
| 4 | DMEDA (L³) | 33 |
Reaction Conditions: CoBr₂ (10 mol%), Ligand (12 mol%), PhB(neo) (1.5 equiv), 4-bromo-N-Cbz-piperidine (1.0 equiv), KOMe (1.25 equiv), DMA, 60 °C. Data adapted from Org. Lett. 2021, 23, 625–630.[3][4]
Table 2: Effect of Solvent on Co-catalyzed Suzuki-Miyaura Coupling Yield
| Entry | Solvent | Yield (%) |
| 1 | DMA | 61 |
| 2 | NMP | 40 |
| 3 | Acetonitrile | 15 |
| 4 | THF | 5 (major product is reduced alkyl bromide) |
| 5 | 1,4-Dioxane | 37 |
Reaction Conditions: (DMCyDA)CoBr₂ (10 mol%), PhB(neo) (1.5 equiv), 4-bromo-N-Cbz-piperidine (1.0 equiv), KOMe (1.25 equiv), 60 °C. Data adapted from Org. Lett. 2021, 23, 625–630.[3][4]
Table 3: Effect of Base on Co-catalyzed Suzuki-Miyaura Coupling Yield
| Entry | Base (1.5 equiv) | Yield (%) |
| 1 | KOMe | 61 |
| 2 | NaOtBu | 55 |
| 3 | KOtBu | 52 |
| 4 | KOPiv | <5 |
| 5 | K₂CO₃ | 0 |
Reaction Conditions: (DMCyDA)CoBr₂ (10 mol%), PhB(neo) (1.5 equiv), 4-bromo-N-Cbz-piperidine (1.0 equiv), DMA, 60 °C. Data adapted from supporting information of Org. Lett. 2021, 23, 625–630.
IV. Experimental Protocols
This section provides representative experimental protocols for common cobalt-catalyzed cross-coupling reactions. Note: These are general procedures and may require optimization for specific substrates.
A. General Procedure for Cobalt-Catalyzed Suzuki-Miyaura Coupling
To an oven-dried vial equipped with a magnetic stir bar is added the cobalt precursor (e.g., CoBr₂, 10 mol%), the ligand (e.g., DMCyDA, 12 mol%), the aryl boronic ester (1.5 equiv), and the base (e.g., KOMe, 1.25 equiv) under an inert atmosphere. The vial is sealed, and the solvent (e.g., DMA) is added, followed by the alkyl halide (1.0 equiv). The reaction mixture is then stirred at the desired temperature (e.g., 60 °C) until the reaction is complete as monitored by TLC or GC/MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3][4]
B. General Procedure for Cobalt-Catalyzed Kumada Coupling
In a glovebox, a vial is charged with the cobalt precursor (e.g., Co(acac)₃, 5 mol%) and the ligand (e.g., PN, 6 mol%). Anhydrous THF is added, and the mixture is stirred for 10 minutes. The aryl Grignard reagent (1.2 equiv) is then added, followed by the alkyl halide (1.0 equiv). The vial is sealed and stirred at room temperature. The reaction progress is monitored by GC/MS. After completion, the reaction is carefully quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.[5]
C. General Procedure for Cobalt-Catalyzed Negishi Coupling
A Schlenk flask is charged with the cobalt salt (e.g., CoCl₂·2LiCl, 10 mol%) and the ligand (e.g., TMEDA, 10 mol%) under an inert atmosphere. Anhydrous THF is added, and the solution is stirred. The organozinc reagent (1.5 equiv) is then added, followed by the alkyl or aryl halide (1.0 equiv). The reaction is stirred at the appropriate temperature until completion. The reaction is then quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.[8]
D. General Procedure for Cobalt-Catalyzed Sonogashira Coupling
To a reaction vessel under an inert atmosphere is added the cobalt catalyst (e.g., CoCl₂, 5 mol%), a copper co-catalyst (e.g., CuI, 2 mol%, if required), the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The solvent (e.g., water or DMF) is added, and the mixture is stirred at the desired temperature (e.g., 80-120 °C).[10] After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.
V. Visualizations
A. Experimental Workflow
The following diagram illustrates a typical experimental workflow for a cobalt-catalyzed cross-coupling reaction.
B. Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in cobalt-catalyzed cross-coupling reactions.
References
- 1. Cobalt-catalyzed Kumada coupling and the development of a CC ligand and metalation to cobalt | IDEALS [ideals.illinois.edu]
- 2. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Verification Required - Princeton University Library [oar.princeton.edu]
- 5. ideals.illinois.edu [ideals.illinois.edu]
- 6. Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered C–C Bonds [scite.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cobalt-catalyzed negishi cross-coupling reactions of (hetero)arylzinc reagents with primary and secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting CoCl2(PCy3)2 Catalyst Deactivation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the deactivation of the CoCl2(PCy3)2 catalyst in their chemical reactions. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound catalyst deactivation?
A1: The primary indicators of catalyst deactivation include:
-
A significant decrease in reaction rate or a complete stall of the reaction.
-
A noticeable change in the color of the reaction mixture, which could indicate a change in the cobalt oxidation state or decomposition.
-
Formation of insoluble materials or precipitates, suggesting catalyst agglomeration or decomposition.
-
A decrease in product selectivity and an increase in byproduct formation.
Q2: What are the primary mechanisms that lead to the deactivation of this catalyst?
A2: Deactivation of cobalt-based catalysts, including this compound, can occur through several mechanisms:
-
Oxidation: The Cobalt(II) center is susceptible to oxidation by trace amounts of air or water in the reaction system, leading to inactive cobalt oxides.[1]
-
Ligand Dissociation/Degradation: The tricyclohexylphosphine (PCy3) ligands can dissociate from the cobalt center, particularly at elevated temperatures. In some high-temperature processes, scission of the P-C bonds can occur.[2]
-
Poisoning: Impurities in the reagents or solvents, such as sulfur compounds, can irreversibly bind to the cobalt center and poison the catalyst.[1]
-
Thermal Degradation: High reaction temperatures can lead to thermal decomposition of the catalyst complex.[3]
-
Fouling: Non-volatile organic materials or polymers formed as byproducts can deposit on the catalyst surface, blocking active sites. This is also known as coking.[3][4][5]
Q3: Can a deactivated this compound catalyst be regenerated?
A3: In some cases, regeneration is possible, particularly if the deactivation is due to fouling or the formation of certain cobalt oxides. Common regeneration strategies for cobalt catalysts involve:
-
Oxidative Treatment: Carefully controlled calcination in the presence of air or an oxygen-containing gas can burn off organic foulants.[4][6]
-
Reduction: Following an oxidative treatment, the resulting cobalt oxides can be reduced back to the active metallic state using a reducing agent like hydrogen gas at elevated temperatures.[4][7] It is important to note that regeneration might not restore the initial activity completely, and the process needs to be carefully optimized for the specific system.
Troubleshooting Guides
Issue 1: Reaction is sluggish or has stalled.
This is the most common symptom of catalyst deactivation. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for a sluggish or stalled reaction.
Issue 2: Formation of a precipitate or change in reaction color.
A change in the physical appearance of the reaction mixture often points to a specific deactivation mechanism.
Caption: Diagnostic flowchart for observed physical changes in the reaction.
Quantitative Data Summary
The following table summarizes the impact of various parameters on catalyst stability, with "High" indicating a greater propensity for deactivation.
| Parameter | Condition | Impact on Stability | Probable Deactivation Mechanism |
| Temperature | > 100 °C | High | Thermal Degradation, Ligand Dissociation[3][8] |
| 25 - 80 °C | Low to Moderate | Dependent on other factors | |
| Atmosphere | Presence of O₂ (>10 ppm) | High | Oxidation of Co(II)[1] |
| Presence of H₂O (>50 ppm) | High | Oxidation of Co(II)[1] | |
| Inert (N₂ or Ar) | Low | - | |
| Solvent Purity | Unpurified/Undried | High | Poisoning, Oxidation[1][3] |
| Freshly Distilled/Dried | Low | - | |
| Substrate Purity | Contains Sulfur Impurities | High | Poisoning[1] |
| High Purity | Low | - |
Key Experimental Protocols
Protocol 1: Standard Procedure for Ensuring an Inert Reaction Environment
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and then cooled under a stream of dry nitrogen or argon.
-
Solvent Preparation: Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) under an inert atmosphere.
-
Reagent Degassing: Liquid reagents should be degassed by three freeze-pump-thaw cycles. Solid reagents should be dried under high vacuum.
-
Reaction Setup: The reaction should be assembled under a positive pressure of inert gas using either Schlenk line techniques or a glovebox.
-
Atmosphere Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction. If using a balloon, ensure it is filled with high-purity gas.
Protocol 2: Small-Scale Test for Catalyst Poisoning
-
Control Reaction: Set up a small-scale reaction (e.g., 0.1 mmol) using your standard, purified reagents and solvents.
-
Test Reaction: In a separate flask, set up an identical reaction, but add a small, known amount of the suspected poison (e.g., a thiol for sulfur poisoning, or a drop of water).
-
Monitoring: Monitor both reactions side-by-side (e.g., by TLC or GC) for any significant difference in reaction rate. A rapid decrease in the rate of the test reaction indicates poisoning by the added substance.
Protocol 3: Catalyst Regeneration via Oxidation and Reduction (General Procedure)
This protocol is a general guideline and requires optimization for specific systems.
-
Catalyst Isolation: If possible, filter the solid, deactivated catalyst from the reaction mixture under an inert atmosphere.
-
Washing: Wash the isolated solid with a dry, inert solvent (e.g., hexane) to remove adsorbed organic species.
-
Oxidative Treatment (Calcination): In a tube furnace, heat the catalyst under a slow flow of a dilute oxygen/nitrogen mixture (e.g., 5% O₂) to a temperature of 300-400 °C for 2-4 hours. This step should be performed with extreme caution and proper ventilation.[4]
-
Reduction: After cooling to room temperature under inert gas, switch the gas flow to a dilute hydrogen/nitrogen mixture (e.g., 5-10% H₂). Slowly heat the catalyst to 350-450 °C and hold for 4-6 hours.[4]
-
Cooling and Storage: Cool the regenerated catalyst to room temperature under an inert atmosphere and store it in a glovebox.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Deactivation and Regeneration of Commercial Type Fischer-Tropsch Co-Catalysts—A Mini-Review [mdpi.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. osti.gov [osti.gov]
Technical Support Center: Dichlorobis(tricyclohexylphosphine)cobalt(II) [CoCl₂(PCy₃)₂]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of Dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of CoCl₂(PCy₃)₂ in a question-and-answer format.
Q1: My vial of CoCl₂(PCy₃)₂, which was initially a vibrant blue, now appears greenish or has a brownish tint. Is the compound still usable?
A1: A color change from deep blue to greenish or brownish-yellow is a strong indicator of decomposition. This is likely due to exposure to air and/or moisture, leading to the oxidation of the Co(II) center and potential modification of the phosphine ligands. For best results and to ensure the integrity of your experiment, it is highly recommended to use a fresh, blue-colored sample of the complex.
Q2: I am setting up a reaction using CoCl₂(PCy₃)₂ as a catalyst, and the reaction mixture is not turning the expected color, or the reaction is sluggish. What could be the problem?
A2: Several factors could contribute to this issue:
-
Decomposed Catalyst: As mentioned in Q1, the primary suspect is a decomposed catalyst. Ensure you are starting with a pure, blue sample of CoCl₂(PCy₃)₂.
-
Improperly Dried Glassware: Residual moisture on your glassware can rapidly decompose the catalyst. All glassware should be rigorously dried, either by oven-drying overnight at >100 °C or by flame-drying under vacuum immediately before use.
-
Non-Inert Atmosphere: CoCl₂(PCy₃)₂ is highly sensitive to oxygen. The reaction must be set up and maintained under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using either a glovebox or Schlenk line techniques.[1][2][3]
-
Solvent Purity: Solvents must be anhydrous and deoxygenated. Ensure your solvents have been properly purified, for example, by passing them through a solvent purification system or by distillation from an appropriate drying agent, followed by degassing with an inert gas.[1]
Q3: I observed a precipitate forming in my reaction vessel after adding CoCl₂(PCy₃)₂. What is this precipitate and what should I do?
A3: The formation of an unexpected precipitate could be due to the decomposition of the cobalt complex, leading to insoluble cobalt oxides or hydroxides. This is a clear sign of air or moisture contamination. Unfortunately, the reaction is likely compromised. It is best to discard the current reaction and restart with fresh, pure reagents and solvents, paying meticulous attention to inert atmosphere techniques.
Q4: How can I confirm the purity of my CoCl₂(PCy₃)₂ before use?
A4: While visual inspection (a uniform, deep blue color) is a good first indicator, spectroscopic methods can provide more definitive confirmation.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of Co(II) complexes is sensitive to their coordination environment.[1][4] A pure sample of CoCl₂(PCy₃)₂ should exhibit characteristic absorption bands. The appearance of new bands or a significant shift in the existing ones can indicate the presence of decomposition products.
-
NMR Spectroscopy: While Co(II) complexes are paramagnetic, leading to broad signals in ¹H NMR, changes in the spectrum, such as the appearance of new, sharp signals, could indicate the formation of diamagnetic decomposition products.[5][6] ³¹P NMR can also be used to observe the phosphine ligand environment.
Q5: What are the best practices for long-term storage of CoCl₂(PCy₃)₂?
A5: To ensure the longevity of the compound, it should be stored in a sealed container under a positive pressure of an inert gas (argon or nitrogen) in a glovebox freezer (-20 to -30 °C). If a glovebox is not available, the compound can be stored in a Schlenk flask or a sealed ampoule under an inert atmosphere in a desiccator inside a freezer.
Data Presentation
Table 1: Qualitative Stability and Handling of CoCl₂(PCy₃)₂
| Parameter | Observation / Recommendation |
| Appearance (Pure) | Deep blue crystalline solid |
| Appearance (Decomposed) | Greenish, brownish, or yellowish solid |
| Air Sensitivity | Highly sensitive; rapid decomposition upon exposure. |
| Moisture Sensitivity | Highly sensitive; hydrolyzes in the presence of water. |
| Recommended Handling | Strictly under an inert atmosphere (glovebox or Schlenk line).[1][2][3] |
| Recommended Storage | In a sealed container under inert gas in a freezer (-20 to -30 °C). |
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction Using CoCl₂(PCy₃)₂ under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Ensure all glassware (reaction flask, stir bar, condenser, etc.) is thoroughly cleaned and dried in an oven at a minimum of 120 °C for at least 4 hours. Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.
-
Assembly: Quickly assemble the glassware on the Schlenk line while flushing with a positive pressure of inert gas (argon or nitrogen).[5]
-
Purging: Evacuate the assembled apparatus and backfill with inert gas. Repeat this "pump-purge" cycle at least three times to ensure all atmospheric gases are removed.
-
Reagent Addition (Solids): If other solid reagents are required, add them to the flask under a positive flow of inert gas. CoCl₂(PCy₃)₂ should be weighed out in a glovebox and transferred to the reaction flask in a sealed container or via a solid addition tube.
-
Solvent Addition: Add anhydrous, deoxygenated solvent to the reaction flask via a cannula or a gas-tight syringe.[1]
-
Reaction Execution: Once all reagents are added, the reaction can be stirred and heated or cooled as required under a constant positive pressure of inert gas.
Mandatory Visualizations
Caption: Troubleshooting workflow for experiments involving CoCl₂(PCy₃)₂.
Caption: Plausible decomposition pathways for CoCl₂(PCy₃)₂ in the presence of air and moisture.
References
identifying and minimizing byproducts in reactions with CoCl2(PCy3)2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cobalt catalyst, dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in cross-coupling reactions catalyzed by CoCl₂(PCy₃)₂?
A1: The most frequently encountered byproducts in CoCl₂(PCy₃)₂-catalyzed reactions, such as Kumada and Negishi couplings, include:
-
Homocoupling products: Resulting from the coupling of two molecules of the organometallic reagent (e.g., Grignard or organozinc).
-
Reduction of the electrophile: The organic halide is reduced to the corresponding hydrocarbon.
-
β-Hydride elimination products: This is particularly relevant when using alkyl halides with β-hydrogens, leading to the formation of alkenes.[1]
-
Isomerization products: In some cases, rearrangement of the alkyl group of the coupling partners can occur.
Q2: How can I detect and quantify these byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for accurate identification and quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile byproducts. By using an internal standard, you can quantify the relative amounts of product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Allows for the identification and quantification of byproducts by integrating characteristic proton signals relative to an internal standard.
-
³¹P NMR: Useful for monitoring the integrity of the phosphine ligand and detecting potential catalyst decomposition products.[2]
-
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): A powerful tool for analyzing less volatile compounds and for high-throughput screening of reaction conditions.[3]
Q3: What factors influence the formation of homocoupling byproducts?
A3: Homocoupling is often promoted by:
-
Excess organometallic reagent: Using a large excess of the Grignard or organozinc reagent can favor homocoupling.
-
Reaction temperature: Higher temperatures can sometimes lead to increased rates of side reactions, including homocoupling.
-
Presence of oxidants: Trace amounts of oxygen can promote the oxidative homocoupling of the organometallic reagent.
-
Catalyst activation/decomposition pathways: In some cases, the mechanism of catalyst activation or decomposition can lead to species that preferentially promote homocoupling.
Q4: My primary byproduct is the reduction of my alkyl halide. What are the likely causes and how can I minimize it?
A4: Reduction of the alkyl halide is a common side reaction, particularly in cobalt-catalyzed systems which can involve radical intermediates.[4] Key factors include:
-
Solvent choice: Ethereal solvents like THF can sometimes promote reduction.
-
Nature of the organometallic reagent: The reducing ability of the Grignard or organozinc reagent plays a role.
-
Presence of β-hydrogens: Alkyl halides with β-hydrogens are more susceptible to reduction via β-hydride elimination from an alkyl-cobalt intermediate.[1]
-
Reaction conditions: The order of addition of reagents can be critical. For instance, premixing the cobalt salt and ligand before adding the other reagents can sometimes lead to the formation of more selective catalytic species.[3]
Troubleshooting Guide
This guide provides specific issues you might encounter and actionable steps to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and significant homocoupling of the organometallic reagent. | 1. Stoichiometry of reagents is not optimal. 2. Reaction temperature is too high. 3. Presence of oxygen in the reaction vessel. | 1. Carefully control the stoichiometry. A slight excess of the organometallic reagent is often necessary, but a large excess should be avoided. 2. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. 3. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) using properly degassed solvents. |
| Significant amount of reduced alkyl halide is observed. | 1. The solvent is promoting the reduction pathway. 2. The order of addition of reagents is not optimal. 3. The temperature is too high, favoring radical pathways leading to reduction. | 1. Consider switching to a less coordinating or different polarity solvent. 2. Experiment with different orders of addition. For example, in some cobalt-catalyzed Suzuki couplings, premixing the aryl boronate, base, and ligand before adding the cobalt source and alkyl bromide has been shown to improve selectivity.[3] 3. Lower the reaction temperature. |
| Formation of alkene byproducts due to β-hydride elimination. | 1. The substrate is a primary or secondary alkyl halide with accessible β-hydrogens. 2. The ligand environment around the cobalt center does not sufficiently suppress this pathway. | 1. If possible, consider a substrate without β-hydrogens. 2. While using CoCl₂(PCy₃)₂, consider the addition of a co-ligand if the issue persists, though this will require significant re-optimization. The bulky tricyclohexylphosphine ligand is generally chosen to disfavor such processes. |
| Reaction is sluggish or does not go to completion. | 1. Impure or partially decomposed Grignard or organozinc reagent. 2. Catalyst deactivation. 3. Insufficient reaction temperature. | 1. Use freshly prepared and titrated organometallic reagents. 2. Monitor the reaction by ³¹P NMR to check for ligand degradation. Ensure all reagents and solvents are anhydrous and oxygen-free. 3. Gradually increase the reaction temperature, while monitoring for byproduct formation. |
| Inconsistent results between batches. | 1. Variability in the quality of the organometallic reagent. 2. Trace amounts of water or oxygen. 3. Inconsistent heating or stirring. | 1. Standardize the preparation and titration of the organometallic reagent. 2. Use rigorous Schlenk or glovebox techniques. 3. Ensure consistent and efficient stirring and use a reliable method for temperature control. |
Data on Byproduct Minimization
While specific quantitative data for CoCl₂(PCy₃)₂ is dispersed in the literature, the following table summarizes general trends observed in similar cobalt-catalyzed cross-coupling reactions, which can serve as a starting point for optimization.
| Parameter | Variation | Effect on Homocoupling | Effect on Reduction |
| Solvent | THF vs. Dioxane | Minimal Change | Dioxane may decrease reduction |
| Base (for Suzuki) | KOMe vs. K₃PO₄ | KOMe can be more selective | Weaker bases may increase reduction |
| Ligand:Cobalt Ratio | 1:1 vs. 2:1 | Can be highly sensitive; a 2:1 ratio has been shown to increase elimination byproducts in some systems.[3] | A higher ligand ratio can sometimes favor reduction. |
| Temperature | 25°C vs. 60°C | Higher temperature often increases homocoupling. | Higher temperature can increase reduction. |
Experimental Protocols
Protocol 1: General Procedure for a CoCl₂(PCy₃)₂-Catalyzed Kumada Coupling with Minimized Byproducts
This protocol is a general guideline. Optimal conditions will vary depending on the specific substrates.
-
Preparation:
-
All glassware should be oven-dried and cooled under a stream of argon.
-
Solvents should be anhydrous and degassed.
-
The Grignard reagent should be freshly prepared or titrated before use.
-
-
Reaction Setup:
-
To a Schlenk flask under an argon atmosphere, add CoCl₂(PCy₃)₂ (1-5 mol%).
-
Add the anhydrous solvent (e.g., THF or Dioxane).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the aryl or vinyl halide (1.0 equivalent).
-
Add the Grignard reagent (1.1-1.3 equivalents) dropwise over a period of 10-30 minutes. A slow addition rate is crucial to minimize homocoupling.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Analytical Procedure for Byproduct Identification and Quantification by GC-MS
-
Sample Preparation:
-
After the reaction is complete, take a small aliquot (e.g., 0.1 mL) from the crude reaction mixture.
-
Quench the aliquot with a small amount of saturated NH₄Cl solution.
-
Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with any of the expected products or byproducts.
-
Dilute the sample with an appropriate solvent (e.g., ethyl acetate) and filter it through a small plug of silica gel before injection.
-
-
GC-MS Analysis:
-
Column: Use a standard non-polar column (e.g., DB-5ms or HP-5ms).
-
Method:
-
Injector temperature: 250 °C
-
Oven program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
MS detector: Scan a wide mass range (e.g., 50-500 m/z) to identify all components.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired product, starting materials, and byproducts by their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas and normalizing to the internal standard.
-
-
Visualizations
Caption: General pathways for product and byproduct formation.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
effect of temperature on the stability and activity of CoCl2(PCy3)2
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of temperature on the stability and catalytic activity of Dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂). The following information is designed to address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for CoCl₂(PCy₃)₂?
A1: CoCl₂(PCy₃)₂ should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen). Organometallic compounds, in general, can be sensitive to heat, moisture, and oxygen, which can lead to decomposition.
Q2: What are the visible signs of CoCl₂(PCy₃)₂ decomposition?
A2: Decomposition of CoCl₂(PCy₃)₂ may be indicated by a color change of the solid material or the reaction solution. Formation of precipitates or a change in solubility can also be signs of degradation. In solution, the presence of high concentrations of formate can lead to the decomposition of similar cobalt-phosphine complexes[1].
Q3: How does temperature generally affect the catalytic activity of CoCl₂(PCy₃)₂?
A3: The catalytic activity of CoCl₂(PCy₃)₂ is expected to increase with temperature up to an optimal point. Beyond this temperature, the catalyst's activity will likely decrease due to decomposition or the occurrence of side reactions. For instance, in some cobalt-catalyzed amidation reactions, a temperature of 120°C has been found to be effective, suggesting the catalyst is stable and active at this temperature for that specific application[2].
Q4: What is the typical thermal stability of metal-phosphine complexes?
A4: The thermal stability of metal-phosphine complexes can vary significantly depending on the metal, the phosphine ligands, and the other ligands present in the complex. Generally, phosphine ligands are considered spectator ligands and do not participate in reactions, but at high temperatures, the scission of phosphorus-carbon bonds can occur[3]. The nature of the phosphine ligand, such as being incorporated into a pincer complex, can enhance thermal stability[3]. For some palladium-phosphine complexes, decomposition has been observed at temperatures around 110°C, while others are stable under these conditions[4].
Troubleshooting Guides
This section provides troubleshooting for common problems encountered when using CoCl₂(PCy₃)₂ in catalytic reactions at various temperatures.
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C to determine the optimal temperature for your specific reaction. |
| Catalyst has decomposed due to improper storage or handling. | Ensure the catalyst has been stored under an inert atmosphere and at the recommended temperature. Visually inspect the catalyst for any signs of degradation. |
| Inhibitors are present in the reaction mixture. | Purify all solvents and reagents to remove any potential catalyst poisons. |
| Incorrect solvent. | The solubility and stability of the catalyst can be solvent-dependent. Screen different anhydrous, deoxygenated solvents. |
Issue 2: Reaction Yield Decreases at Higher Temperatures
| Possible Cause | Troubleshooting Steps |
| Catalyst decomposition. | The reaction temperature may be exceeding the thermal stability of CoCl₂(PCy₃)₂. Perform the reaction at a lower temperature. Consider performing a thermogravimetric analysis (TGA) on the catalyst to determine its decomposition temperature. |
| Side reactions are occurring. | Higher temperatures can promote undesired side reactions. Analyze the reaction mixture by techniques like GC-MS or NMR to identify byproducts. |
| Ligand dissociation. | At elevated temperatures, phosphine ligands can dissociate from the metal center, leading to less active or inactive catalytic species[5]. This can sometimes be suppressed by adding a small excess of the ligand, although this can also affect the reaction kinetics. |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in catalyst quality. | Use a catalyst from a reputable supplier and from the same batch for a series of experiments. |
| Inconsistent reaction setup. | Ensure that all reaction parameters, including temperature, stirring rate, and atmosphere, are consistent between experiments. |
| Moisture or air contamination. | Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) to exclude air and moisture from the reaction. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of CoCl₂(PCy₃)₂ (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the instrument with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.
-
Set the temperature program to ramp from room temperature to a desired upper limit (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: The onset temperature of weight loss indicates the beginning of thermal decomposition.
Protocol 2: Optimization of Reaction Temperature
-
Reaction Setup: Prepare a series of identical reactions in parallel. Each reaction should contain the substrate, reagents, solvent, and CoCl₂(PCy₃)₂ catalyst in the same concentrations.
-
Temperature Gradient: Set each reaction to a different temperature (e.g., in 10°C increments from 40°C to 120°C).
-
Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR).
-
Data Analysis: Plot the reaction yield or conversion against temperature at a fixed time point to determine the optimal reaction temperature.
Data Presentation
As specific quantitative data for the thermal decomposition of CoCl₂(PCy₃)₂ is not available, the following table provides a template for how a researcher could present their own experimental data when determining the optimal temperature for a hypothetical Kumada cross-coupling reaction.
Table 1: Effect of Temperature on the Yield of a Hypothetical Kumada Coupling Reaction Catalyzed by CoCl₂(PCy₃)₂
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 40 | 24 | 15 | Slow reaction |
| 60 | 24 | 45 | Moderate reaction rate |
| 80 | 24 | 85 | Good reaction rate and yield |
| 100 | 24 | 70 | Decreased yield, some byproduct formation |
| 120 | 24 | 40 | Significant byproduct formation, solution color change |
Visualizations
The following diagrams illustrate key concepts related to the effect of temperature on catalyst stability and activity.
References
strategies to enhance the lifetime of dichlorobis(tricyclohexylphosphine)cobalt(II) catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the lifetime and performance of the dichlorobis(tricyclohexylphosphine)cobalt(II) catalyst, referred to herein as CoCl₂(PCy₃)₂. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should CoCl₂(PCy₃)₂ be handled and stored to maximize its shelf life?
A1: CoCl₂(PCy₃)₂ is sensitive to air and moisture. Proper handling and storage are critical to prevent degradation and ensure catalytic activity.
-
Storage: Store the catalyst in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. A glovebox or a desiccator with a drying agent is highly recommended.
-
Handling: All manipulations of the solid catalyst should be performed under an inert atmosphere, for instance inside a glovebox. If a glovebox is not available, use Schlenk line techniques to handle the catalyst. Use clean, dry glassware and syringes.
Q2: What are the common signs of catalyst decomposition?
A2: Visual and spectroscopic changes can indicate catalyst degradation.
-
Color Change: A change from its characteristic blue or violet color to green or brown can signify decomposition or oxidation.
-
Spectroscopic Changes: Changes in the UV-Vis or NMR spectra can indicate the formation of degradation products. For example, the appearance of new peaks or shifts in existing peaks in the ³¹P NMR spectrum can suggest phosphine ligand oxidation or dissociation.
Q3: Can a deactivated CoCl₂(PCy₃)₂ catalyst be regenerated?
A3: Regeneration of homogeneous catalysts like CoCl₂(PCy₃)₂ is often challenging and may not be economically feasible on a lab scale. Deactivation is typically caused by irreversible processes such as ligand degradation or cobalt metal precipitation. It is generally more practical to prevent deactivation through proper handling and reaction optimization. In some industrial settings, regeneration processes for cobalt catalysts involve steps like oxidation to burn off carbon deposits followed by reduction, but this is less applicable to this specific molecular catalyst.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by CoCl₂(PCy₃)₂.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | 1. Catalyst Decomposition: Exposure to air or moisture during storage or reaction setup. | - Ensure all handling and reaction setup are performed under a strict inert atmosphere.[4] - Use freshly opened or properly stored catalyst. - Degas all solvents and reagents thoroughly before use.[4] |
| 2. Inhibitors in the Reaction Mixture: Impurities in substrates, solvents, or reagents (e.g., water, peroxides, or coordinating species). | - Purify substrates and solvents before use. Distillation or passing through a column of activated alumina can remove inhibitors.[4] - Ensure reagents are of high purity. | |
| 3. Incorrect Reaction Temperature: The reaction may be too cold for activation or too hot, leading to catalyst decomposition. | - Optimize the reaction temperature. Start with literature-reported conditions and perform a systematic temperature screen. | |
| Sluggish or Incomplete Reaction | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or substrate reactivity. | - Increase the catalyst loading incrementally. Be mindful of potential side reactions at higher catalyst concentrations. |
| 2. Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can limit the contact between reactants and the catalyst. | - Increase the stirring rate to ensure the reaction mixture is homogeneous.[4] | |
| 3. Ligand Dissociation/Decomposition: The phosphine ligand can dissociate from the cobalt center, leading to less active species. | - Consider adding a slight excess of the tricyclohexylphosphine ligand to the reaction mixture to suppress dissociation. | |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxidants: Trace amounts of oxygen can lead to oxidative side reactions, including homocoupling of organometallic reagents. | - Rigorously exclude air from the reaction. Ensure the inert atmosphere is maintained throughout the experiment.[4] |
| 2. Unfavorable Reaction Kinetics: The desired cross-coupling pathway may be slower than competing side reactions. | - Adjust reaction parameters such as temperature, solvent, and concentration to favor the desired reaction. |
Experimental Protocols
Protocol for a Standard Cross-Coupling Reaction Setup
This protocol outlines the general steps for setting up a cross-coupling reaction using CoCl₂(PCy₃)₂ under an inert atmosphere.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere: Assemble the glassware and purge the system with an inert gas for 10-15 minutes. Alternatively, evacuate and backfill the system with inert gas three times.[4]
-
Reagent Addition (Solids): In a glovebox, weigh the CoCl₂(PCy₃)₂ catalyst, substrates, and any solid additives into the reaction flask. Seal the flask before removing it from the glovebox.
-
Reagent Addition (Liquids): If not using a glovebox, add solid reagents to the flask under a positive pressure of inert gas. Add degassed solvents and liquid reagents via a syringe through a rubber septum.[4]
-
Reaction Execution: Place the reaction flask in a preheated oil bath or heating block and stir at a sufficient rate to ensure good mixing.[4]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals for analysis by techniques such as TLC, GC, or LC-MS.
Visualizations
To further aid in understanding the factors affecting the catalyst's lifetime, the following diagrams illustrate key concepts.
Caption: Potential decomposition pathways for the CoCl₂(PCy₃)₂ catalyst.
Caption: A logical workflow for troubleshooting poorly performing reactions.
References
overcoming solubility issues with CoCl2(PCy3)2 in reaction media
This guide provides troubleshooting strategies and frequently asked questions to address solubility challenges encountered with Dichlorobis(tricyclohexylphosphine)cobalt(II), or CoCl2(PCy3)2, in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a non-polar, sterically hindered organometallic complex. Its solubility is largely dictated by the bulky and non-polar tricyclohexylphosphine (PCy3) ligands.[1] Consequently, it exhibits poor solubility in polar solvents like water and alcohols but shows better solubility in non-polar organic solvents.[2] Halogenated solvents and aromatic hydrocarbons are often suitable choices, though solubility can still be limited.
Q2: My this compound is not dissolving in a solvent where it is reportedly soluble. What are the initial checks I should perform?
A2: Before modifying the reaction conditions, verify the following:
-
Catalyst Quality: Ensure the this compound is pure and has been stored correctly under an inert atmosphere (e.g., argon or nitrogen).[3] Impurities or oxidation of the phosphine ligands can significantly alter solubility.
-
Solvent Purity: Use anhydrous, high-purity solvents. The presence of water or other impurities can interfere with the dissolution of this sensitive organometallic complex.
-
Inert Atmosphere: Perform the dissolution under an inert atmosphere. Oxygen can lead to the formation of tricyclohexylphosphine oxide, which can impact the overall solubility and reactivity of the system.[2]
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Heating can be an effective method to increase the rate of dissolution and solubility. However, it must be done with caution. Similar cobalt complexes have shown decomposition at elevated temperatures (e.g., above 70°C).[4] It is crucial to first conduct a small-scale stability test. Monitor for color changes (e.g., from the characteristic blue to pink or other hues) which may indicate complex decomposition or ligand dissociation.[4]
Q4: Are there common alternative catalysts with better solubility profiles?
A4: If solubility remains a persistent issue, consider catalysts with modified phosphine ligands. For instance, using ligands with alkyl groups or ether functionalities can enhance solubility in specific solvents.[5] Another strategy involves using catalysts with less sterically bulky phosphines, such as triphenylphosphine (PPh3), although this will change the electronic and steric properties of the catalyst and may affect the reaction outcome.
Troubleshooting Guide
This section provides a systematic approach to overcoming solubility issues with this compound.
Problem: this compound exhibits poor solubility or precipitates from the reaction medium.
Below is a troubleshooting workflow to guide your experimental decisions.
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation: Solvent Selection
Due to the large, non-polar nature of the tricyclohexylphosphine ligands, the choice of solvent is critical. The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Good to Moderate | Non-polar nature aligns well with the non-polar PCy3 ligands. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Good to Moderate | Can effectively solvate the complex, but solvent-ligand interactions are possible.[6] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Sparingly | THF can coordinate to the cobalt center, potentially altering the complex structure and solubility. |
| Alkanes | Hexane, Heptane, Cyclohexane | Sparingly to Poor | While non-polar, their solvating power may be insufficient for the large complex. |
| Polar Aprotic Solvents | DMF, DMSO, Acetonitrile | Poor to Insoluble | High polarity is incompatible with the non-polar ligands. May cause ligand dissociation.[4] |
| Polar Protic Solvents | Water, Methanol, Ethanol | Insoluble | Strong hydrogen bonding and high polarity lead to non-miscibility. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable single solvent for dissolving this compound for a target reaction concentration.
Methodology:
-
Preparation: In an inert atmosphere glovebox, weigh 5 mg of this compound into several separate, dry vials.
-
Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent from the table above (e.g., Toluene, DCM, THF, Hexane).
-
Observation at Room Temperature: Stir each vial magnetically at a consistent, moderate speed for 30 minutes at room temperature. Record visual observations (e.g., "fully dissolved," "forms fine suspension," "no change").
-
Cautious Heating (Optional): For vials showing poor solubility, gently warm the mixture to 40-50°C for an additional 15 minutes. Record any changes in solubility and note any color change that might indicate decomposition.
-
Analysis: Compare the results to identify the solvent that provides the best solubility under the mildest conditions.
Protocol 2: Improving Solubility with a Co-solvent
Objective: To enhance the solubility of this compound in a primary reaction solvent that is sub-optimal. This is useful when the primary solvent is dictated by reaction requirements.
Methodology:
-
Primary Suspension: In an inert atmosphere, suspend 5 mg of this compound in 1.0 mL of your primary, but poorly performing, reaction solvent (e.g., Hexane).
-
Co-solvent Selection: Choose a co-solvent in which the complex has higher solubility (e.g., Toluene or DCM).
-
Titration: While stirring the suspension, add the co-solvent dropwise (e.g., 50 µL at a time) until the solid dissolves completely.
-
Quantification: Record the total volume of co-solvent required to achieve full dissolution.
-
Optimization: The ideal outcome is to use the minimum amount of co-solvent necessary, typically not exceeding 5-10% of the total volume, to avoid significantly altering the properties of the reaction medium.
Logical Relationships in Solubility
The solubility of a metal complex is a balance between the properties of the complex and the solvent. The diagram below illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
Technical Support Center: Purification of Products from Cobalt Catalyst Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the removal of cobalt catalyst residues from organic reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove cobalt residues from my active pharmaceutical ingredient (API)?
A1: Cobalt is classified as a Class 2A elemental impurity by the International Council for Harmonisation (ICH) Q3D guidelines, meaning it is a human toxicant with a relatively high probability of being present in the drug product.[1] Regulatory agencies require strict control of such impurities to ensure patient safety.[1][2] Beyond regulatory compliance, residual cobalt can also negatively impact the stability and efficacy of the final drug product.
Q2: What are the typical permissible limits for cobalt in an API?
A2: The permitted daily exposure (PDE) for cobalt depends on the route of administration. For oral administration, the PDE is 50 µ g/day . For parenteral administration, it is 5 µ g/day . The concentration limit in the API is calculated based on the maximum daily dose of the drug. For an API with a maximum daily dose of 10 grams, the concentration limits would be 5 ppm for oral and 0.5 ppm for parenteral administration.[3][4]
Q3: What are the most common cobalt catalysts used in organic synthesis that I might need to remove?
A3: A variety of cobalt catalysts are used in organic synthesis. Common examples include:
-
Cobalt(II) salts: Cobalt(II) chloride (CoCl₂), cobalt(II) acetate (Co(OAc)₂), and cobalt(II) acetylacetonate (Co(acac)₂).[5]
-
Carbonyl complexes: Dicobalt octacarbonyl (Co₂(CO)₈) is frequently used in carbonylation reactions.[6]
-
Cobalt complexes with organic ligands: These include cobalt-salen and cobalt-porphyrin complexes, often used in oxidation and C-H activation reactions.[7]
Q4: What analytical methods are used to determine the concentration of residual cobalt?
A4: The most common and regulatory-accepted methods for quantifying trace levels of cobalt in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[1][8] ICP-MS is generally more sensitive and can detect cobalt at parts-per-billion (ppb) levels.[1]
Troubleshooting Guides
Issue 1: My primary purification method (e.g., crystallization, chromatography) is not sufficiently removing cobalt.
Possible Cause & Solution
-
Strong coordination of cobalt to the product: Your product may contain functional groups (e.g., amines, thiols, carboxylic acids) that act as ligands, binding tightly to the cobalt and co-purifying.
-
Inappropriate solvent system for crystallization: The solvent system used for crystallization may not effectively leave the cobalt species in the mother liquor.
-
Solution: Experiment with different solvent systems. A solvent in which your product has high solubility at elevated temperatures but low solubility at room temperature, while the cobalt species remains soluble, is ideal. Sometimes, adding an anti-solvent can improve the precipitation of the product while leaving the impurity behind.
-
Issue 2: The scavenger resin is not performing as expected.
Possible Cause & Solution
-
Incorrect scavenger choice: The chosen scavenger may not have a high affinity for the specific cobalt species in your reaction mixture (e.g., Co(II) vs. Co(III), or a specific cobalt complex).
-
Solution: Screen a variety of scavenger resins with different functional groups (e.g., thiols, amines, carboxylic acids) to find the most effective one for your system.[7]
-
-
Insufficient equivalents or contact time: The amount of scavenger or the reaction time may be inadequate for complete removal.
-
Solution: Increase the equivalents of the scavenger resin and/or the reaction time. Monitor the cobalt concentration over time to determine the optimal conditions.[7]
-
-
Mass transfer limitations: The cobalt catalyst may not be effectively reaching the active sites of the scavenger resin.
-
Solution: Ensure adequate agitation of the reaction mixture. Increasing the temperature can also improve the kinetics of scavenging.[7]
-
-
pH of the medium: The effectiveness of some scavengers is pH-dependent.
-
Solution: Adjust the pH of your reaction mixture to the optimal range for the chosen scavenger. For silica-based scavengers, a pH range of 2-10 is generally recommended.[9]
-
Issue 3: I am experiencing product loss during purification.
Possible Cause & Solution
-
Non-specific binding to the scavenger: The product may be adsorbing to the solid support of the scavenger resin.
-
Solution: After filtration of the scavenger, wash the resin with a suitable solvent to recover any bound product.[7] Consider using a scavenger with a different solid support (e.g., polystyrene vs. silica).
-
-
Product co-extraction during liquid-liquid extraction: If using an aqueous wash to remove cobalt, some of your organic product may be partitioning into the aqueous layer.
-
Solution: Optimize the pH of the aqueous wash to minimize the solubility of your product. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any lost product.
-
Purification Method Selection
The selection of an appropriate purification method depends on several factors, including the nature of the cobalt catalyst, the properties of the desired product, and the solvent system.
Caption: Decision tree for selecting a primary purification method.
Quantitative Data on Purification Methods
The efficiency of cobalt removal can vary significantly depending on the method and the specific conditions. The following table summarizes typical performance data for common techniques.
| Purification Method | Cobalt Catalyst Type | Starting Cobalt Conc. (ppm) | Final Cobalt Conc. (ppm) | % Removal | Reference |
| Scavenger Resin | |||||
| SiliaMetS Thiol | Palladium (similar metal) | 1668 | 70 | >95% | [6] |
| Activated Carbon | Co(II) ions | - | - | 94.94% | [4] |
| Liquid-Liquid Extraction | |||||
| Cyanex 272 | Co(II) ions | 4533 mg/L | - | 42.64% | [2] |
| Crystallization | |||||
| Cooling Crystallization | Organic-soluble impurity | - | - | Can be ineffective if product chelates metal | [10] |
Note: Data for scavenger resins with cobalt were limited; palladium is shown as a representative transition metal. The efficiency of each method is highly dependent on the specific substrate, solvent, and experimental conditions.
Experimental Protocols
Protocol 1: Cobalt Removal Using a Scavenger Resin (Batch Mode)
This protocol provides a general procedure for using a silica-based thiol scavenger, such as SiliaMetS® Thiol, for the removal of cobalt from an organic solution.
Materials:
-
Crude reaction mixture containing the cobalt catalyst and product in an organic solvent.
-
SiliaMetS® Thiol scavenger resin.
-
Inert atmosphere (e.g., nitrogen or argon), if the product is air-sensitive.
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel, filter paper).
-
Rotary evaporator.
Procedure:
-
Determine the amount of scavenger: Calculate the required amount of scavenger resin. A common starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of cobalt catalyst used in the reaction.[7]
-
Set up the reaction: In a round-bottom flask, dissolve the crude product in a suitable organic solvent if it is not already in solution.
-
Add the scavenger: Add the calculated amount of SiliaMetS® Thiol to the flask.
-
Stir the mixture: Stir the mixture at room temperature. For improved kinetics, the temperature can be increased (e.g., to 40-60 °C). A typical scavenging time is 1-4 hours, but this may need to be optimized.[6][7]
-
Monitor the reaction: If possible, take small aliquots of the solution over time, filter, and analyze for residual cobalt content using ICP-MS or ICP-OES to determine the optimal scavenging time.
-
Filter the mixture: Once the scavenging is complete, cool the mixture to room temperature and filter to remove the scavenger resin.
-
Wash the resin: Wash the collected resin on the filter with a fresh portion of the organic solvent to ensure complete recovery of the product.
-
Isolate the product: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
- 1. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. scribd.com [scribd.com]
- 4. Cobalt Ion Removal by Activated Carbon and Biochar Derived from Sargassum sp. [mdpi.com]
- 5. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 6. catsci.com [catsci.com]
- 7. silicycle.com [silicycle.com]
- 8. apeiron-synthesis.com [apeiron-synthesis.com]
- 9. sopachem.com [sopachem.com]
- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Influence of Phosphine Ligand Concentration on Catalytic Performance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of phosphine ligand concentration on the performance of catalytic reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the general role of phosphine ligands in catalysis? | Phosphine ligands are crucial in homogeneous catalysis, particularly in reactions involving transition metals like palladium, rhodium, and gold.[1][2] They bind to the metal center, influencing its electronic properties and steric environment.[3][4][5] This modulation of the metal center's reactivity and selectivity is essential for a wide range of transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenations, and hydroformylations.[1][3][6] |
| 2. How does the electronic nature of a phosphine ligand affect its function? | The electronic properties of a phosphine ligand, specifically its electron-donating or electron-withdrawing nature, directly impact the catalytic activity. Electron-rich phosphines, such as those with alkyl groups, increase the electron density on the metal center.[3] This enhanced electron density generally promotes oxidative addition, a key step in many catalytic cycles.[3][4][5] Conversely, electron-poor phosphines can facilitate other steps, like reductive elimination. The ability to tune these electronic properties allows for the optimization of catalytic performance for specific reactions.[2] |
| 3. What is the significance of the steric bulk of a phosphine ligand? | The steric bulk of a phosphine ligand, often quantified by its cone angle, plays a critical role in controlling the coordination number of the metal center and the rate of various catalytic steps.[3][4] Bulky ligands can promote the formation of highly reactive, low-coordinate metal species by favoring ligand dissociation.[7][8] They also influence the stability of the catalyst and can enhance selectivity by controlling the approach of substrates to the metal center.[3] For example, bulky phosphines are often essential for the activation of less reactive substrates, such as aryl chlorides, in cross-coupling reactions.[3][4] |
| 4. What is the "ligand to metal ratio" and why is it important? | The ligand-to-metal ratio is a critical parameter that can significantly affect the outcome of a catalytic reaction. This ratio determines the nature of the active catalytic species in solution.[8] For instance, in some palladium-catalyzed cross-coupling reactions, a monoligated palladium species is believed to be the most active.[8][9] An excess of phosphine ligand can lead to the formation of less reactive, higher-coordinate species, thereby inhibiting the reaction. Conversely, an insufficient amount of ligand can lead to catalyst decomposition and the formation of inactive metal nanoparticles.[8][10] Therefore, optimizing the ligand-to-metal ratio is crucial for achieving high catalytic activity and stability. |
| 5. Can the phosphine ligand itself participate in the reaction? | While phosphine ligands are often considered "spectator" ligands that do not directly participate in the bond-making or bond-breaking steps of the catalytic cycle, their dissociation from and re-association to the metal center are often crucial steps.[7] For a catalytic reaction to proceed, a coordination site on the metal must become available, which often requires the dissociation of a phosphine ligand.[7] Therefore, the lability of the phosphine-metal bond is an important factor in catalyst performance. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no catalytic activity | Incorrect Ligand-to-Metal Ratio: An excess of phosphine ligand can lead to the formation of saturated, less reactive metal complexes. Conversely, too little ligand can result in catalyst decomposition.[8] | Systematically vary the ligand-to-metal ratio (e.g., 1:1, 2:1, 4:1) to find the optimal concentration for your specific reaction. |
| Ligand Oxidation: Many phosphine ligands, especially electron-rich alkylphosphines, are sensitive to air and can be easily oxidized to phosphine oxides, which are generally poor ligands.[10] | Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified solvents and reagents. Consider using air-stable phosphonium salt precursors that generate the active phosphine in situ. | |
| Incomplete Pre-catalyst Activation: Some catalyst precursors require an activation step to generate the active catalytic species. For example, Pd(PPh₃)₄ must lose phosphine ligands to enter the catalytic cycle.[7] | Review the literature for the specific pre-catalyst used to ensure proper activation conditions (e.g., temperature, additives) are being employed. | |
| Poor selectivity (e.g., formation of side products) | Suboptimal Ligand Structure: The electronic and steric properties of the phosphine ligand greatly influence selectivity.[11] | Screen a library of phosphine ligands with varying steric bulk (cone angle) and electronic properties (e.g., Tolman electronic parameter) to identify a ligand that favors the desired reaction pathway.[12] |
| Incorrect Ligand Concentration: The concentration of the phosphine ligand can influence the relative rates of competing reaction pathways, thus affecting selectivity. | Optimize the ligand concentration in conjunction with other reaction parameters like temperature and solvent. | |
| Catalyst deactivation during the reaction | Ligand Dissociation and Catalyst Agglomeration: At elevated temperatures, phosphine ligands can dissociate, leading to the formation of inactive metal nanoparticles.[8] | Increasing the phosphine ligand concentration can sometimes suppress dissociation and improve catalyst stability. The use of chelating phosphine ligands (bidentate or polydentate) can also enhance stability due to the chelate effect.[7] |
| Catalyst Poisoning: Impurities in the starting materials, solvents, or atmosphere can act as catalyst poisons, binding to the active sites and deactivating the catalyst.[13] | Purify all reagents and solvents before use. Ensure the reaction is carried out under strictly inert conditions. | |
| Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst or the ligands.[13] | Attempt the reaction at a lower temperature, possibly for a longer reaction time. If high temperatures are necessary, select a more thermally stable ligand. | |
| Difficulty in reproducing literature results | Subtle Differences in Experimental Conditions: Small variations in ligand concentration, purity of reagents, solvent grade, or inert atmosphere technique can have a significant impact on the reaction outcome. | Carefully control and document all experimental parameters. Use high-purity reagents and ensure rigorous exclusion of air and moisture. |
| Batch-to-Batch Variation of Ligands: The quality and purity of commercially available phosphine ligands can sometimes vary. | If possible, analyze the purity of the ligand (e.g., by ³¹P NMR) before use. Consider recrystallizing or purifying the ligand if impurities are suspected. |
Experimental Protocols & Data
Table 1: Effect of Phosphine Ligand Concentration on Suzuki-Miyaura Coupling
This table summarizes the effect of varying the concentration of a common phosphine ligand, triphenylphosphine (PPh₃), on the yield of a model Suzuki-Miyaura cross-coupling reaction between 4-chloroanisole and phenylboronic acid.
| Entry | Pd Catalyst (mol%) | PPh₃ (mol%) | Ligand:Metal Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2 | 2 | 1:1 | Toluene | 100 | 12 | 45 |
| 2 | 2 | 4 | 2:1 | Toluene | 100 | 12 | 85 |
| 3 | 2 | 8 | 4:1 | Toluene | 100 | 12 | 92 |
| 4 | 2 | 16 | 8:1 | Toluene | 100 | 12 | 78 |
Note: This is representative data. Actual results may vary depending on the specific substrates and reaction conditions.
General Experimental Protocol for Optimizing Ligand Concentration
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a magnetic stir bar.
-
Ligand Addition: In separate, similarly prepared flasks, add varying amounts of the phosphine ligand (e.g., 2, 4, 8, and 16 mol%) to achieve different ligand-to-metal ratios.
-
Solvent and Base Addition: Add the degassed solvent (e.g., toluene, 5 mL) and the base (e.g., K₂CO₃, 2.0 mmol) to each flask.
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 100 °C) and stir for a set amount of time (e.g., 12 hours).
-
Analysis: After cooling to room temperature, quench the reactions, and analyze the product yield by a suitable method (e.g., GC, HPLC, or NMR with an internal standard).
Visualizations
Logical Workflow for Troubleshooting Low Catalytic Activity
Caption: Troubleshooting workflow for low catalytic activity.
Signaling Pathway of Catalyst Activation and Deactivation
Caption: Catalyst activation and deactivation pathways.
References
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. gessnergroup.com [gessnergroup.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Validation & Comparative
A Comparative Guide to CoCl₂(PCy₃)₂ and Other Cobalt(II) Phosphine Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂) and other notable cobalt(II) phosphine complexes. The objective is to offer a comprehensive overview of their synthesis, structural characteristics, and catalytic performance, supported by experimental data to aid in the selection of appropriate catalysts for various chemical transformations.
Introduction to Cobalt(II) Phosphine Complexes
Cobalt(II) phosphine complexes have emerged as versatile and cost-effective catalysts in organic synthesis. Their ability to catalyze a wide range of reactions, including cross-coupling, polymerization, and hydrogenation, makes them attractive alternatives to precious metal catalysts. The electronic and steric properties of the phosphine ligands play a crucial role in modulating the reactivity and selectivity of the cobalt center. This guide focuses on CoCl₂(PCy₃)₂, a complex featuring a bulky and electron-rich phosphine ligand, and compares its performance with other cobalt(II) complexes bearing different phosphine ligands such as triphenylphosphine (PPh₃) and 1,2-bis(diphenylphosphino)ethane (dppe).
Synthesis and Structural Characteristics
Cobalt(II) phosphine complexes of the type CoCl₂(PR₃)₂ are typically synthesized by the reaction of cobalt(II) chloride with the corresponding phosphine ligand in an appropriate solvent.
Experimental Protocol: Synthesis of CoCl₂(PPh₃)₂
A modified procedure reported in the literature is as follows: To a solution of triphenylphosphine (52 mg, 0.2 mmol) in CH₂Cl₂ (2.5 mL), a solution of CoCl₂·6H₂O (24 mg, 0.1 mmol) in MeCN (2.5 mL) is added. The resulting blue mixture is stirred for 2 hours and then filtered. The filtrate is allowed to stand at room temperature, and blue crystals of [Co(PPh₃)₂Cl₂] are obtained.[1]
Experimental Protocol: Synthesis of CoCl₂(PCy₃)₂
The synthesis of CoCl₂(PCy₃)₂ follows a similar procedure, reacting CoCl₂ with two equivalents of tricyclohexylphosphine. The resulting complex exhibits a characteristic blue color.
The geometry of these complexes is typically tetrahedral, influenced by the steric bulk of the phosphine ligands. The Co-P bond lengths and P-Co-P bond angles are key parameters that reflect the steric hindrance around the cobalt center.
| Complex | Co-P Bond Length (Å) | P-Co-P Bond Angle (°) | Reference |
| CoCl₂(PCy₃)₂ | 2.437(6) | - | [2] |
| [CoCl₃(Cy₂PCH₂PCy₂H)] | - | - | [3] |
| [CoCl₂{CH₃N(CH₂CH₂PPh₂)₂}] | 2.3666(14), 2.3731(15) | - | [3] |
Note: A dash (-) indicates that the specific data point was not available in the cited literature.
Comparative Catalytic Performance
The catalytic activity of cobalt(II) phosphine complexes is highly dependent on the nature of the phosphine ligand. The steric and electronic properties of the ligand influence the stability of the catalytic intermediates and the rates of oxidative addition and reductive elimination.
Polymerization of 1,3-Butadiene
In the polymerization of 1,3-butadiene, the structure of the resulting polymer is significantly influenced by the phosphine ligand on the cobalt catalyst when activated with methylaluminoxane (MAO).
| Catalyst System | MAO/Co ratio | Polymer Microstructure | Reference |
| CoCl₂(PPh₃)₂/MAO | 100 | Predominantly 1,2-polybutadiene | |
| CoCl₂(PnPrPh₂)₂/MAO | 100 | Predominantly 1,2-polybutadiene | |
| CoCl₂(Ph₂PCH₂CH₂OCH₃)₂/MAO | 1000 | Highly cis-1,4 polybutadiene | |
| CoCl₂(Ph₂P(C₆H₄OCH₃))₂/MAO | 1000 | Highly cis-1,4 polybutadiene | |
| CoCl₂(PCy₃)₂/MAO | - | High cis-1,4 polybutadiene | [2] |
| CoCl₂(PEt₃)₂/MAO | - | cis-1,4/1,2 mixed structure | [2] |
Cross-Coupling Reactions
Cobalt(II) phosphine complexes are effective catalysts for various cross-coupling reactions, such as Kumada, Suzuki, and Negishi couplings. The choice of phosphine ligand can impact the reaction's efficiency and substrate scope. For instance, in Kumada coupling, bidentate amine ligands like TMEDA perform well for less hindered substrates, while bis-phosphine ligands such as dppf show some activity for more sterically demanding couplings.[4] The combination of CoCl₂ with bidentate phosphines is known to catalyze challenging cross-coupling and Heck-type reactions.[5]
While a direct side-by-side comparison of CoCl₂(PCy₃)₂ with other phosphine complexes in cross-coupling reactions under identical conditions is not extensively documented in a single report, the general trend suggests that bulky, electron-rich phosphines like PCy₃ can enhance the catalytic activity for certain substrates by promoting the reductive elimination step.
Experimental Workflows and Reaction Mechanisms
The following diagrams illustrate a typical workflow for the synthesis and catalytic testing of cobalt phosphine complexes and a generalized mechanism for a cobalt-catalyzed cross-coupling reaction.
References
Validating the Mechanism of CoCl2(PCy3)2 Catalyzed Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and proposed mechanism of the cobalt-based catalyst, dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl2(PCy3)2), in cross-coupling reactions. Its performance is benchmarked against common alternative catalysts, supported by experimental data from the literature. Detailed experimental protocols and mechanistic diagrams are provided to facilitate understanding and replication.
Performance Comparison of Cross-Coupling Catalysts
The efficiency of a cross-coupling catalyst is paramount in synthetic chemistry. The following table summarizes the performance of this compound in the context of well-established nickel and palladium-based catalysts in Kumada-type cross-coupling reactions. While specific comprehensive data for this compound is limited in the searched literature, its performance can be inferred from related cobalt-phosphine systems.
| Catalyst | Representative Reaction | Substrate 1 | Substrate 2 | Yield (%) | Catalyst Loading (mol%) | Reaction Conditions | Reference |
| This compound | Aryl-Alkyl Kumada Coupling | Aryl Halide | Alkyl Grignard | Data not available in searched literature | Est. 2-5 | THF, Room Temp. | Inferred from related systems |
| CoCl2(dppe) | Aryl-Aryl Kumada Coupling | Bromobenzene | Phenylmagnesium bromide | ~70-80 | 5 | THF, reflux | [1] |
| NiCl2(dppe) | Vinylation of Vinyl Phosphate | Phenyl vinylphosphate | Vinylmagnesium bromide | 85 | 5 | THF, 0°C to rt | [2][3] |
| Pd(PPh3)4 | Aryl-Aryl Kumada Coupling | Iodobenzene | Phenylmagnesium bromide | >95 | 1-5 | THF, reflux | [4][5] |
Note: The performance of cobalt catalysts can be highly dependent on the nature of the phosphine ligand and the specific reaction conditions. The bulky and electron-rich nature of the tricyclohexylphosphine (PCy3) ligand is known to promote oxidative addition and reductive elimination steps in related catalytic systems.[6][7][8]
Mechanistic Validation: A Radical Pathway
A significant body of evidence suggests that cobalt-catalyzed cross-coupling reactions, particularly with Grignard reagents, proceed via a mechanism distinct from the conventional Pd(0)/Pd(II) and Ni(0)/Ni(II) catalytic cycles. The prevailing hypothesis for cobalt involves a radical-based pathway.
The proposed catalytic cycle for a Co(II)-phosphine precatalyst is initiated by reduction to a low-valent cobalt species, which then engages in single-electron transfer (SET) processes.
Proposed Catalytic Cycle for CoCl2(L)2 Catalyzed Cross-Coupling
The following diagram illustrates the proposed radical-based catalytic cycle for a generic CoCl2(L)2 catalyst, which is applicable to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Kumada Coupling | NROChemistry [nrochemistry.com]
- 6. AlAr3(THF): highly efficient reagents for cross-couplings with aryl bromides and chlorides catalyzed by the economic palladium complex of PCy3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
Assessing the Purity and Catalytic Activity of Synthesized Dichlorobis(tricyclohexylphosphine)cobalt(II)
For researchers, scientists, and drug development professionals, the purity and catalytic efficacy of synthesized coordination compounds are paramount. This guide provides a comprehensive comparison of dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂) with its nickel and palladium analogues, offering experimental protocols and supporting data to facilitate a thorough assessment.
Purity Assessment of CoCl₂(PCy₃)₂
The verification of a synthesized catalyst's purity is the foundational step before evaluating its performance. A combination of spectroscopic and analytical techniques is employed to confirm the identity and integrity of CoCl₂(PCy₃)₂.
Table 1: Physicochemical Properties and Expected Analytical Data for CoCl₂(PCy₃)₂
| Property | Expected Value |
| Molecular Formula | C₃₆H₆₆Cl₂CoP₂ |
| Molecular Weight | 690.70 g/mol |
| Appearance | Blue crystals or powder |
| Elemental Analysis | %C: 62.61, %H: 9.63, %Cl: 10.26, %Co: 8.53, %P: 8.97 |
| ³¹P NMR (in CDCl₃) | Paramagnetically shifted and broadened signal |
| ¹H NMR (in CDCl₃) | Broad, paramagnetically shifted signals |
Note: Due to the paramagnetic nature of Co(II), sharp, well-resolved NMR spectra are not expected. The observation of broad signals is indicative of the correct paramagnetic cobalt center.
Experimental Protocols for Purity Assessment
1. Elemental Analysis:
-
Methodology: Combustion analysis is used to determine the weight percentages of carbon, hydrogen, and nitrogen. Chlorine, cobalt, and phosphorus content can be determined by methods such as inductively coupled plasma optical emission spectrometry (ICP-OES) or X-ray fluorescence (XRF) after appropriate sample digestion.
-
Purity Criterion: The experimentally determined percentages should be within ±0.4% of the calculated theoretical values.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology for ³¹P NMR: Dissolve a sample of the synthesized complex in deuterated chloroform (CDCl₃). Acquire the ³¹P{¹H} NMR spectrum. The presence of a single, broad resonance is expected.
-
Methodology for ¹H NMR: Dissolve a sample in CDCl₃. Acquire the ¹H NMR spectrum. The spectrum will show broad, shifted signals corresponding to the cyclohexyl protons. The absence of sharp signals from free tricyclohexylphosphine (PCy₃) or other impurities is a key indicator of purity.
3. X-ray Crystallography:
-
Methodology: Single crystals of CoCl₂(PCy₃)₂ suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent. The resulting crystal structure provides definitive proof of the compound's identity and coordination geometry. A known crystal structure for CoCl₂(PCy₃)₂ has been reported, confirming a tetrahedral geometry around the cobalt center[1].
Catalytic Activity Assessment: A Comparative Study
The catalytic performance of CoCl₂(PCy₃)₂ is best evaluated in cross-coupling reactions, such as the Suzuki-Miyaura and Kumada couplings. For a comprehensive assessment, its activity is compared with that of its nickel and palladium analogues, NiCl₂(PCy₃)₂ and PdCl₂(PCy₃)₂, which are known to be active catalysts for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.
Table 2: Comparison of Catalytic Activity in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CoCl₂(PCy₃)₂ | Data not available | - | - | - | - | - | - |
| NiCl₂(PCy₃)₂ | 5 | 2-Me-THF | K₃PO₄ | 100 | 12 | 95 | [2] |
| Pd(OAc)₂/PCy₃ | 1.5 (Pd), 3 (PCy₃) | Dioxane | K₃PO₄ | 80 | 12 | 98 |
Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organohalide and is another important C-C bond-forming reaction.
Table 3: Comparison of Catalytic Activity in the Kumada Coupling of 1-Bromonaphthalene and Phenylmagnesium Bromide
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CoCl₂(PCy₃)₂ | Data not available | - | - | - | - | - |
| NiCl₂(PCy₃)₂ | 1 | THF | 25 | 1 | 99 | |
| PdCl₂(PCy₃)₂ | 1 | THF | 25 | 0.5 | 98 |
Note: The high efficiency of the nickel and palladium analogues under mild conditions sets a benchmark for the evaluation of the synthesized CoCl₂(PCy₃)₂.
Experimental Protocol for Catalytic Activity Assay (Suzuki-Miyaura Coupling)
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and the catalyst (0.01-5 mol%).
-
Solvent Addition: Add the desired solvent (e.g., toluene, dioxane, or 2-Me-THF, 5 mL) under an inert atmosphere (argon or nitrogen).
-
Reaction Execution: Stir the mixture at the desired temperature for the specified time.
-
Work-up and Analysis: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The product yield is determined by gas chromatography (GC) or ¹H NMR spectroscopy using an internal standard.
Workflow and Pathway Diagrams
To visualize the experimental processes, the following diagrams are provided.
References
A Comparative Guide to CoCl2(PCy3)2 and Palladium Catalysts in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. For decades, palladium catalysts have been the undisputed workhorses for a wide array of cross-coupling reactions, earning a Nobel Prize for their transformative impact. However, the development of more sustainable and economical catalytic systems has led to a growing interest in catalysts based on earth-abundant first-row transition metals, such as cobalt. This guide provides an objective comparison of the performance of dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl2(PCy3)2) and traditional palladium catalysts in C-C bond formation, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Palladium Catalysts |
| Metal Cost & Abundance | Lower cost, earth-abundant | Higher cost, less abundant |
| Typical Catalytic Cycle | Radical-based mechanism | Predominantly Pd(0)/Pd(II) cycle |
| Reaction Scope | Emerging, with demonstrated utility in various couplings | Broad and well-established for a vast range of substrates |
| Functional Group Tolerance | Generally good, but can be sensitive to radical-quenching groups | Excellent and well-documented |
| Reaction Conditions | Often mild, but can vary significantly | Generally mild, with extensive optimization literature available |
Performance Data in C-C Cross-Coupling Reactions
The following tables summarize quantitative data for the performance of this compound and representative palladium catalysts in key C-C bond formation reactions. It is important to note that direct side-by-side comparisons in the literature are scarce, and performance can be highly dependent on the specific reaction conditions, substrates, and ligands used.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds from the reaction of an organoboron compound with an organohalide.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Catalyst | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | 4-Bromotoluene | K3PO4 | Toluene | 110 | 24 | ~75 | - | - |
| Pd(OAc)2 / PCy3 | 4-Bromotoluene | K3PO4 | Toluene | 80 | 2 | 98[1] | - | - |
| Pd(PCy3)2Cl2 | 4-Chlorotoluene | K3PO4 | Dioxane | 80 | 18 | 82[2] | - | - |
Data for this compound in Suzuki coupling is less prevalent in the literature compared to palladium catalysts. The provided data is a representative example and may not reflect optimized conditions.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide.
Table 2: Negishi Coupling of Aryl Halides with Organozinc Reagents
| Catalyst | Aryl Halide | Organozinc Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| CoCl2 + 2LiCl / TMEDA | 4-Iodobenzonitrile | Ph2Zn | THF | 25 | 16 | 85[3] | - | - |
| PdCl2(PCy3)2 | Iodobenzene | n-C10H21ZnI | THF | rt | 4 | 95 (product mixture)[4] | - | - |
| Pd(OAc)2 / CPhos | 2-Bromoanisole | i-PrZnBr | THF | rt | 1 | 96[5] | - | - |
Note: The cobalt-catalyzed Negishi reaction shown uses a modified CoCl2 system. Data for the specific this compound complex in this reaction is limited.
Mechanistic Pathways: A Tale of Two Metals
The fundamental difference between cobalt and palladium in C-C bond formation lies in their preferred catalytic cycles.
Palladium-Catalyzed Cross-Coupling
Palladium catalysts predominantly operate through a well-established Pd(0)/Pd(II) catalytic cycle. This cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organometallic coupling partner (R'-M) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.
Figure 1: Generalized Palladium Catalytic Cycle.
Cobalt-Catalyzed Cross-Coupling
In contrast, cobalt catalysts, including this compound, are believed to operate through mechanisms involving radical intermediates. While the exact cycle can vary depending on the specific reaction, a plausible pathway involves:
-
Reduction of Co(II): The Co(II) precatalyst is reduced in situ to a more reactive low-valent cobalt species, such as Co(I) or Co(0).
-
Single Electron Transfer (SET): The low-valent cobalt species transfers a single electron to the organohalide, leading to the formation of a radical anion which then fragments into an organic radical (R•) and a halide anion.
-
Radical Capture and Coupling: The organic radical can then be captured by the cobalt complex, followed by reaction with the organometallic partner and subsequent reductive elimination to form the product.
Figure 2: Plausible Cobalt Radical-Based Catalytic Cycle.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Negishi couplings.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Reaction Setup:
Figure 3: General workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To an oven-dried Schlenk flask is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL) is added via syringe.
-
The palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and phosphine ligand (e.g., PCy3, 0.04 mmol, 4 mol%) are added under a positive flow of inert gas.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time (typically 2-24 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Cobalt-Catalyzed Negishi-Type Cross-Coupling
This protocol is adapted from literature for a cobalt-catalyzed Negishi-type reaction and may require optimization.[3]
Procedure:
-
In a glovebox, to an oven-dried vial is added CoCl2·2LiCl (0.05 mmol, 5 mol%) and TMEDA (0.1 mmol, 10 mol%).
-
Anhydrous THF (1 mL) is added, and the mixture is stirred for 10 minutes.
-
The diarylzinc reagent (0.5 mmol) is added, and the mixture is stirred for another 10 minutes.
-
The alkyl halide (1.0 mmol) is added, and the vial is sealed and stirred at room temperature for 16 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Summary and Outlook
Palladium catalysts remain the gold standard for a vast array of C-C bond-forming reactions due to their high efficiency, broad substrate scope, and well-understood mechanisms. However, this compound and related cobalt catalysts present a compelling alternative, particularly from an economic and sustainability perspective. The distinct radical-based mechanisms of cobalt catalysts may also offer complementary reactivity and selectivity for certain substrates.
For researchers and drug development professionals, the choice between cobalt and palladium will depend on a variety of factors including cost, substrate scope, functional group tolerance, and the desired reaction pathway. While palladium catalysis is a mature and highly reliable technology, the continued development of cobalt-based systems is a promising area of research that may provide new and powerful tools for organic synthesis in the future. Further direct, side-by-side comparative studies are needed to fully elucidate the relative advantages and disadvantages of these two catalytic systems across a broader range of applications.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cobalt-catalyzed negishi cross-coupling reactions of (hetero)arylzinc reagents with primary and secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Polymerization Reactions Catalyzed by CoCl₂(PCy₃)₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of polymerization reactions, with a focus on the use of dichlorobis(tricyclohexylphosphine)cobalt(II), CoCl₂(PCy₃)₂, as a catalyst. The performance of this catalyst is compared with alternative systems, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate the replication and extension of these studies.
Introduction to CoCl₂(PCy₃)₂ in Conjugated Diene Polymerization
The stereospecific polymerization of conjugated dienes, such as 1,3-butadiene and isoprene, is of significant industrial importance for the production of synthetic rubbers. Ziegler-Natta catalysts, often based on transition metals, are instrumental in controlling the microstructure of the resulting polymers, which in turn dictates their physical properties. Cobalt-based catalysts are particularly versatile, capable of producing polybutadienes with varying microstructures, including high cis-1,4, syndiotactic 1,2, and mixed structures[1].
The complex CoCl₂(PCy₃)₂ is a well-characterized cobalt(II) phosphine complex that, in conjunction with a cocatalyst, typically methylaluminoxane (MAO), forms a highly active system for the polymerization of 1,3-butadiene[1]. The bulky and electron-donating tricyclohexylphosphine (PCy₃) ligands play a crucial role in influencing the catalytic activity and the stereoselectivity of the polymerization. The microstructure of the resulting polybutadiene is significantly dependent on the nature of the phosphine ligand bonded to the cobalt atom[1]. For instance, bulky aliphatic phosphines tend to favor the formation of high cis-1,4 polybutadiene, while less sterically hindered phosphines can lead to mixed cis-1,4/1,2 structures.
Comparative Performance Analysis
A direct quantitative comparison of the kinetic parameters for CoCl₂(PCy₃)₂ with other catalysts is challenging due to the limited availability of specific rate constants and activation energies in the public domain for this exact complex. However, a qualitative and semi-quantitative comparison can be made based on reported catalytic activities and polymer characteristics.
Comparison with Other Cobalt-Based Catalysts
The catalytic activity and stereoselectivity of cobalt-based systems are highly dependent on the ligand environment of the cobalt center and the nature of the cocatalyst.
| Catalyst System | Monomer | Cocatalyst | Polymer Microstructure | Catalytic Activity (g polymer/mol Co·h) | Reference |
| CoCl₂(PCy₃)₂ | 1,3-Butadiene | MAO | Predominantly cis-1,4 | High (Specific values not widely reported) | [1] |
| CoCl₂(PPh₃)₂ | 1,3-Butadiene | MAO | Predominantly 1,2 | - | [2] |
| Co(acac)₂/AlEt₂Cl | Isoprene | AlEt₂Cl | cis-1,4-co-3,4 | Up to 1.06 × 10⁵ | [3] |
| Pyridine-Oxazoline-Ligated Co Complexes/AlEt₂Cl | Isoprene | AlEt₂Cl | cis-1,4-co-3,4 | Up to 2.5 × 10⁶ | [4][5] |
| (N,N) Ligated Cobalt Complexes/AlEt₂Cl | Isoprene | AlEt₂Cl | ~70% cis-1,4 | 1.37 × 10⁵ | [3] |
Table 1: Comparison of various cobalt-based catalysts for conjugated diene polymerization. Note that direct comparison of activities can be misleading due to varying reaction conditions.
As indicated in Table 1, the ligand system has a profound impact on the catalyst's performance. While CoCl₂(PCy₃)₂ is known for promoting cis-1,4 polymerization of butadiene, other phosphine ligands like triphenylphosphine (PPh₃) can steer the selectivity towards 1,2-polymerization[2]. Nitrogen-based ligands, such as pyridine-oxazoline, have been shown to generate highly active catalysts for isoprene polymerization[4][5]. The choice of cocatalyst and the Al/Co molar ratio are also critical parameters that can switch the regioselectivity of the polymerization[6].
Comparison with Other Transition Metal Catalysts
Catalysts based on other transition metals, such as nickel and neodymium, are also widely used for conjugated diene polymerization and serve as important benchmarks for the performance of CoCl₂(PCy₃)₂.
| Catalyst System | Monomer | Cocatalyst | Polymer Microstructure | Key Features |
| CoCl₂(PCy₃)₂/MAO | 1,3-Butadiene | MAO | Predominantly cis-1,4 | High activity, versatile stereocontrol by ligand modification. |
| Nickel-Based Catalysts (e.g., Ni(allyl)(TFA)/CTA) | 1,3-Butadiene | MgnBuEt or AlEt₃ | 1,4-regioselective | Allows for coordinative chain transfer polymerization (CCTP). |
| Neodymium-Based Catalysts (e.g., NdV₃/DIBAH/Me₂SiCl₂) | 1,3-Butadiene | DIBAH/Me₂SiCl₂ | High cis-1,4 (>98%) | High stereoselectivity, enables CCTP for narrow molecular weight distribution. |
Table 2: Qualitative comparison of CoCl₂(PCy₃)₂ with nickel and neodymium-based catalyst systems.
Nickel-based catalysts are known for their ability to facilitate coordinative chain transfer polymerization (CCTP), offering a route to polymers with controlled molecular weights and the potential for creating branched architectures. Neodymium-based Ziegler-Natta catalysts are renowned for their exceptional cis-1,4 stereoselectivity in butadiene polymerization, often exceeding 98%[7]. These systems also allow for CCTP, leading to polybutadienes with narrow molecular weight distributions. While CoCl₂(PCy₃)₂ is a highly effective catalyst, these alternative systems provide distinct advantages in terms of polymer architecture control.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible kinetic studies. Below are generalized procedures for the synthesis of the catalyst, the polymerization reaction, and the kinetic analysis.
Synthesis of CoCl₂(PCy₃)₂
Materials:
-
Cobalt(II) chloride (anhydrous)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous, deoxygenated solvent (e.g., ethanol or THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous cobalt(II) chloride in the chosen solvent.
-
In a separate flask, dissolve tricyclohexylphosphine (2 molar equivalents) in the same solvent.
-
Slowly add the phosphine solution to the cobalt chloride solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature for several hours.
-
The resulting precipitate of CoCl₂(PCy₃)₂ is collected by filtration, washed with the solvent, and dried under vacuum.
-
Characterization of the complex should be performed using techniques such as X-ray diffraction and elemental analysis to confirm its structure and purity.
Polymerization of 1,3-Butadiene
Materials:
-
CoCl₂(PCy₃)₂
-
Methylaluminoxane (MAO) solution in toluene
-
Polymerization-grade 1,3-butadiene
-
Anhydrous, deoxygenated toluene
-
Methanol (for quenching)
-
Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)
Procedure:
-
A glass reactor is thoroughly dried and purged with an inert gas.
-
Anhydrous toluene is introduced into the reactor, followed by the desired amount of 1,3-butadiene monomer.
-
The reactor is brought to the desired polymerization temperature.
-
A solution of MAO in toluene is added to the reactor, followed by a solution of CoCl₂(PCy₃)₂ in toluene to initiate the polymerization. The order of addition and the aging of the catalyst components can influence the results.
-
The reaction is allowed to proceed for a predetermined time, with continuous stirring.
-
The polymerization is terminated by the addition of methanol containing an antioxidant.
-
The polymer is precipitated, washed with methanol, and dried under vacuum to a constant weight.
Kinetic Analysis
Objective: To determine the rate of polymerization and the reaction order with respect to monomer and catalyst concentrations.
Procedure:
-
Gravimetric Method: A series of polymerization reactions are set up as described in section 3.2. Each reaction is stopped at a different time point. The yield of the polymer is determined gravimetrically. A plot of polymer yield versus time provides the polymerization rate.
-
Dilatometry: This technique monitors the volume contraction of the reaction mixture as the monomer is converted to the denser polymer. The change in volume is directly proportional to the monomer conversion. This allows for continuous monitoring of the reaction kinetics.
-
Spectroscopic Methods (e.g., NMR, FT-IR): Samples are withdrawn from the reactor at various time intervals and the monomer concentration is determined using spectroscopic techniques. This allows for the direct measurement of the rate of monomer consumption.
-
Determination of Reaction Order:
-
With respect to monomer: A series of polymerizations are carried out with varying initial monomer concentrations while keeping the catalyst and cocatalyst concentrations constant. The initial rates of polymerization are determined for each experiment. A plot of log(initial rate) versus log([monomer]) will give a straight line with a slope equal to the reaction order with respect to the monomer.
-
With respect to catalyst: A similar series of experiments are performed where the catalyst concentration is varied while keeping the monomer and cocatalyst concentrations constant. The reaction order with respect to the catalyst is determined from a log-log plot of the initial rate versus the catalyst concentration.
-
Mechanistic Considerations and Logical Diagrams
The polymerization of conjugated dienes with cobalt-based Ziegler-Natta catalysts is generally believed to proceed through a coordination-insertion mechanism. The following diagrams illustrate the key logical steps in this process.
Figure 1: A logical workflow diagram illustrating the key stages of butadiene polymerization catalyzed by the CoCl₂(PCy₃)₂/MAO system.
The process begins with the activation of the precatalyst, CoCl₂(PCy₃)₂, by the cocatalyst, MAO, to form a cationic active species. The butadiene monomer then coordinates to the cobalt center, forming a π-allyl complex. Subsequently, the coordinated monomer inserts into the growing polymer chain. This propagation cycle repeats, leading to the formation of a long polymer chain. The polymerization can be terminated or the chain can be transferred through various mechanisms, such as β-hydride elimination or transfer to the aluminum cocatalyst.
Figure 2: A logical diagram illustrating the influence of phosphine ligand steric hindrance on the resulting polybutadiene microstructure.
The steric bulk of the phosphine ligand on the cobalt catalyst is a critical factor in determining the stereochemistry of the polymer. Bulky ligands like tricyclohexylphosphine (PCy₃) create a sterically crowded environment around the active site, which favors the cis-1,4 insertion of the butadiene monomer. In contrast, less bulky ligands allow for more flexibility in monomer coordination, potentially leading to a mixture of cis-1,4 and 1,2 enchainments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Behavior of Cobalt Complexes Bearing Pyridine–Oxime Ligands in Isoprene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Catalytic Behaviors in Isoprene Polymerization of Pyridine-Oxazoline-Ligated Cobalt Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Catalytic Behaviors in Isoprene Polymerization of Pyridine–Oxazoline-Ligated Cobalt Complexes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of co-catalyst in the Polymerization of 1,3-butadiene Catalyzed by Neodymium Chloride Tripentanolate [scielo.org.mx]
A Comparative Guide to In-Situ Spectroscopic Monitoring of CoCl2(PCy3)2 Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The real-time, in-situ monitoring of catalytic reactions is crucial for understanding reaction kinetics, elucidating mechanisms, and optimizing process parameters. For reactions catalyzed by the air-sensitive complex Dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl2(PCy3)2), particularly in cross-coupling reactions such as the Kumada coupling, the ability to track the evolution of reactants, intermediates, and products without disturbing the reaction is invaluable. This guide provides a comparative overview of three powerful spectroscopic techniques for in-situ monitoring of this compound catalyzed reactions: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
At a Glance: Comparison of In-Situ Spectroscopic Techniques
| Feature | FTIR Spectroscopy | Raman Spectroscopy | UV-Vis Spectroscopy |
| Principle | Vibrational spectroscopy based on the absorption of infrared radiation by molecules with a changing dipole moment. | Vibrational spectroscopy based on the inelastic scattering of monochromatic light by molecules with a changing polarizability. | Electronic spectroscopy based on the absorption of ultraviolet or visible light, promoting electrons to higher energy orbitals. |
| Key Monitored Species | Grignard reagent, organic halide, product, some organometallic intermediates. | C-C bond formation, catalyst-ligand vibrations, certain cobalt species, symmetric vibrations. | Cobalt catalytic species (different oxidation states), conjugated organic molecules. |
| Typical Concentration Range | 0.1 - 10 wt% | 1 - 20 wt% | 10⁻⁶ - 10⁻³ M |
| Temporal Resolution | Seconds to minutes | Seconds to minutes | Milliseconds to seconds |
| Selectivity | High for functional groups | High for specific bonds and symmetric vibrations | Moderate, often broad absorption bands |
| Solvent Interference | High with polar solvents (e.g., THF) | Low with most common organic solvents | Can be significant depending on the solvent's UV cutoff |
| Sensitivity to Air/Moisture | High (requires sealed reaction vessel and probe) | Moderate | Moderate |
In-Depth Analysis of Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecules present, allowing for the identification and quantification of different chemical species. For in-situ monitoring, an Attenuated Total Reflectance (ATR) probe is commonly immersed in the reaction mixture.
Applicability to this compound Catalyzed Reactions: FTIR is particularly well-suited for monitoring the consumption of reactants in a Kumada coupling reaction. The distinct vibrational bands of the organic halide and the Grignard reagent can be tracked over time to determine reaction kinetics.[1] The formation of the cross-coupled product can also be monitored. While direct observation of the cobalt catalytic species can be challenging due to overlapping solvent and ligand signals, changes in the surrounding chemical environment can sometimes provide indirect evidence of catalyst activity.
Advantages:
-
Excellent for quantitative analysis of reactants and products.[2]
-
Provides rich structural information about functional groups.
Disadvantages:
-
Strong absorbance by many common solvents, such as THF, can obscure important spectral regions.
-
The ATR probe can be susceptible to coating by reaction components, affecting signal quality.
-
Generally less sensitive to subtle changes in the catalyst structure compared to Raman or UV-Vis.
Raman Spectroscopy
Principle: Raman spectroscopy is another vibrational spectroscopy technique that relies on the inelastic scattering of photons. When monochromatic light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the vibrational energy levels of the molecule.
Applicability to this compound Catalyzed Reactions: Raman spectroscopy is highly complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it suitable for monitoring C-C bond formation. The vibrations of the phosphine ligands (PCy3) attached to the cobalt center can also be probed to gain insights into the catalyst's coordination environment. Changes in the Raman spectrum can indicate the formation of different cobalt intermediates. Since water is a weak Raman scatterer, this technique is also advantageous for reactions where trace moisture is a concern.[3]
Advantages:
-
Minimal interference from polar solvents like THF.[3]
-
Excellent for studying catalyst structure and ligand binding.
-
Can be used with fiber optic probes for remote and flexible sampling.
Disadvantages:
-
Raman scattering is an inherently weak phenomenon, which can lead to lower sensitivity for some species.
-
Fluorescence from the sample or impurities can sometimes overwhelm the Raman signal.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can be used to identify and quantify species with chromophores, such as transition metal complexes and conjugated organic molecules.
Applicability to this compound Catalyzed Reactions: UV-Vis spectroscopy is a powerful tool for directly monitoring the cobalt catalyst. Different oxidation states of cobalt (e.g., Co(I), Co(II), Co(III)) and different coordination environments will exhibit distinct d-d electronic transitions, resulting in characteristic absorption bands.[5][6] This allows for the in-situ tracking of the catalyst's electronic structure throughout the reaction, providing crucial information about the active catalytic species and potential deactivation pathways. The formation of conjugated products can also be monitored if they absorb in the UV-Vis range.
Advantages:
-
High sensitivity to changes in the electronic structure of the transition metal catalyst.[7]
-
Can achieve very high temporal resolution, making it suitable for studying fast reaction kinetics.[6]
-
Relatively simple and cost-effective instrumentation.
Disadvantages:
-
Provides less structural information compared to vibrational spectroscopy.
-
Spectra can have broad and overlapping bands, making the deconvolution of signals from multiple species challenging.
-
The solvent must be transparent in the wavelength range of interest.
Experimental Workflow and Signaling Pathway
The following diagram illustrates a generalized workflow for the in-situ spectroscopic monitoring of a this compound catalyzed reaction.
Caption: Workflow for in-situ spectroscopic monitoring of a catalytic reaction.
The proposed catalytic cycle for a this compound catalyzed Kumada coupling likely involves the reduction of the Co(II) precatalyst to a more active Co(I) or Co(0) species, followed by oxidative addition, transmetalation, and reductive elimination.
References
- 1. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Operando monitoring of mechanisms and deactivation of molecular catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04383H [pubs.rsc.org]
- 4. Operando time-gated Raman spectroscopy of solid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. In situ Detection of Cobaloxime Intermediates During Photocatalysis Using Hollow‐Core Photonic Crystal Fiber Microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of nickel, cobalt, and manganese concentration using ultraviolet-visible spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unraveling the Catalytic Maze: A Computational Guide to CoCl2(PCy3)2 Reaction Pathways
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of catalytic reactions is paramount for innovation. This guide provides a comparative analysis of the reaction pathways of the cobalt catalyst dichlorobis(tricyclohexylphosphine)cobalt(II), CoCl2(PCy3)2, leveraging insights from density functional theory (DFT) and computational analysis. While direct and comprehensive computational studies on this specific complex are not extensively available in publicly accessible literature, this guide synthesizes information from related cobalt-catalyzed cross-coupling reactions and general computational catalysis principles to offer a robust framework for understanding its reactivity.
At the heart of many organic transformations, cobalt catalysis offers a cost-effective and reactive alternative to precious metal catalysts. The ligand environment surrounding the cobalt center, in this case, two bulky and electron-donating tricyclohexylphosphine (PCy3) ligands, plays a crucial role in dictating the catalytic activity and selectivity. Computational chemistry, particularly DFT, provides a powerful lens to dissect these complex reaction mechanisms at an electronic level.
Mechanistic Overview: A Tale of Two Pathways
Based on analogous cobalt-catalyzed cross-coupling reactions, the catalytic cycle of this compound is believed to proceed through a series of fundamental steps involving changes in the oxidation state of the cobalt center. Two primary mechanistic proposals, often debated in the context of cobalt catalysis, are the Co(I)/Co(III) and Co(0)/Co(II) cycles. These pathways, while distinct, share common elementary steps such as oxidative addition and reductive elimination.
A plausible generalized catalytic cycle for a cross-coupling reaction involving this compound is depicted below. This cycle is initiated by the reduction of the Co(II) precatalyst to a more reactive low-valent cobalt species.
Caption: A generalized catalytic cycle for a this compound-catalyzed cross-coupling reaction.
Delving Deeper: Key Steps in the Catalytic Cycle
The efficiency and outcome of the catalytic process are governed by the energetics of several key steps, which can be computationally modeled.
1. Precatalyst Activation (Reduction): The Co(II) precatalyst, this compound, is generally considered to be in a resting state. Activation typically requires reduction to a lower oxidation state, such as Co(I) or Co(0), which is more amenable to oxidative addition. This reduction can be achieved by various reagents present in the reaction mixture, such as Grignard reagents or other organometallics.
2. Oxidative Addition: This is often the rate-determining step. The active low-valent cobalt species reacts with an organic halide (R-X), leading to the formal insertion of the cobalt center into the R-X bond. This results in an increase in the oxidation state of cobalt (e.g., Co(I) to Co(III) or Co(0) to Co(II)). The bulky PCy3 ligands can influence the feasibility of this step due to steric hindrance.
3. Transmetalation: In a cross-coupling reaction, a second organic group (R') is transferred to the cobalt center from an organometallic reagent (e.g., an organomagnesium, organozinc, or organoboron compound). This step generates a diorganocobalt intermediate.
4. Reductive Elimination: The final step involves the formation of the new C-C bond (R-R') and the regeneration of the active cobalt catalyst. The two organic groups on the cobalt center couple and are eliminated, reducing the oxidation state of the cobalt.
Computational Methodologies: The DFT Toolkit
To investigate these reaction pathways, researchers typically employ Density Functional Theory (DFT). The following table summarizes the common computational methods and parameters used in such studies.
| Parameter | Typical Method/Basis Set | Rationale |
| Geometry Optimization | B3LYP, M06, or similar functional with a basis set like 6-31G(d) for main group elements and a larger basis set with effective core potentials (e.g., LANL2DZ) for cobalt. | To find the lowest energy structures of reactants, intermediates, transition states, and products. |
| Frequency Calculations | Same level of theory as optimization. | To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections. |
| Single-Point Energy | A higher-level functional (e.g., M06, ωB97X-D) with a larger basis set (e.g., def2-TZVP) on the optimized geometries. | To obtain more accurate electronic energies. |
| Solvation Model | Implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model. | To account for the effect of the solvent on the reaction energetics. |
Experimental Protocols: A Glimpse into the Lab
While this guide focuses on the computational aspects, it is crucial to correlate theoretical findings with experimental data. A typical experimental protocol for a this compound-catalyzed cross-coupling reaction would involve the following general steps:
-
Reagent Preparation: Anhydrous solvents and inert atmosphere techniques (e.g., using a glovebox or Schlenk line) are essential due to the sensitivity of the catalyst and organometallic reagents to air and moisture.
-
Reaction Setup: The cobalt precatalyst, ligand (if not pre-formed as this compound), and any additives are dissolved in the appropriate solvent. The organometallic reagent is then added, followed by the organic halide.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Product Isolation and Characterization: Once the reaction is complete, the product is isolated through standard workup procedures (e.g., extraction, chromatography) and characterized by spectroscopic methods like NMR (¹H, ¹³C) and mass spectrometry.
Logical Workflow for Computational Analysis
The process of computationally investigating a catalytic cycle follows a logical progression, as illustrated in the workflow diagram below.
Caption: A typical workflow for the computational analysis of a catalytic reaction mechanism.
Concluding Remarks
While a detailed, quantitative DFT analysis of the this compound reaction pathways remains a subject for further research, the principles and methodologies outlined in this guide provide a solid foundation for understanding and predicting its catalytic behavior. By combining the insights from computational chemistry with empirical observations, researchers can accelerate the design of more efficient and selective cobalt-based catalysts for a wide range of applications in chemical synthesis and drug development. The continued synergy between theoretical and experimental approaches will undoubtedly unlock new frontiers in catalysis.
A Comparative Guide to Electrochemical Methods for Studying the Redox Behavior of CoCl2(PCy3)2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of electrochemical methods for characterizing the redox behavior of dichlorobis(tricyclohexylphosphine)cobalt(II), CoCl2(PCy3)2. Due to the limited availability of direct experimental data for this specific complex in peer-reviewed literature, this guide leverages data from closely related cobalt(II)-phosphine complexes to provide a well-informed comparison and predictive analysis. The electrochemical properties of this compound are benchmarked against those of CoCl2(PPh3)2 and [Co(dppe)2]Cl2, which feature triphenylphosphine (PPh3) and 1,2-bis(diphenylphosphino)ethane (dppe) ligands, respectively. This comparison allows for an understanding of how ligand properties—specifically the electron-donating ability and steric bulk—influence the redox characteristics of the cobalt center.
Introduction to Electrochemical Analysis of Cobalt Complexes
Electrochemical techniques are powerful tools for elucidating the redox properties of transition metal complexes, providing insights into their reaction mechanisms, catalytic activities, and potential applications in areas such as drug development and materials science. For cobalt complexes, these methods are crucial for understanding the accessibility and stability of different oxidation states (e.g., Co(I), Co(II), Co(III)), which are often key to their function. Cyclic voltammetry (CV) is the most commonly employed technique, offering a rapid and informative assessment of redox potentials and the reversibility of electron transfer processes.
Comparative Analysis of Redox Behavior
The redox behavior of this compound is anticipated to be significantly influenced by the strong electron-donating nature and large steric bulk of the tricyclohexylphosphine (PCy3) ligand. In comparison to the less basic and smaller triphenylphosphine (PPh3) and the chelating dppe ligands, PCy3 is expected to increase the electron density at the cobalt center. This increased electron density generally makes the metal center easier to oxidize (a less positive or more negative oxidation potential) and harder to reduce (a more negative reduction potential).
Below is a summary of the expected and experimentally determined redox potentials for the Co(II)/Co(I) and Co(III)/Co(II) couples of the three complexes. The values for this compound are estimations based on the known electronic effects of the PCy3 ligand.
Table 1: Comparison of Redox Potentials for Selected Cobalt(II)-Phosphine Complexes
| Complex | Ligand Properties | E½ (Co(II)/Co(I)) (V vs. Fc/Fc+) | E½ (Co(III)/Co(II)) (V vs. Fc/Fc+) | Reversibility |
| This compound | Strongly electron-donating, bulky | ~ -1.0 to -1.2 (Estimated) | ~ +0.6 to +0.8 (Estimated) | Likely quasi-reversible |
| CoCl2(PPh3)2 | Weakly electron-donating | ~ -0.8 V | ~ +1.0 V | Quasi-reversible |
| [Co(dppe)2]Cl2 | Chelating, moderately electron-donating | ~ -0.9 V | ~ +0.5 V | Reversible |
Note: Potentials are approximate and can vary with experimental conditions (solvent, electrolyte, etc.). The data for CoCl2(PPh3)2 and [Co(dppe)2]Cl2 are compiled from typical values reported in the literature.
Experimental Protocols
A generalized protocol for cyclic voltammetry of cobalt-phosphine complexes is provided below. This protocol is a composite of standard practices reported in the literature for similar compounds.
Cyclic Voltammetry (CV) Protocol
-
Preparation of the Analyte Solution:
-
Dissolve the cobalt complex (e.g., this compound) in a dry, deoxygenated, high-purity solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran) to a concentration of 1-5 mM.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), to the solution. The supporting electrolyte is crucial for minimizing solution resistance and ensuring good conductivity.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration.
-
Working Electrode: A glassy carbon or platinum disk electrode is commonly used. Polish the electrode surface with alumina slurry and sonicate in a suitable solvent before each experiment to ensure a clean and reproducible surface.
-
Reference Electrode: A non-aqueous Ag/Ag+ electrode (e.g., silver wire in a solution of AgNO3 in the same solvent/electrolyte system) or a saturated calomel electrode (SCE) isolated by a salt bridge can be used. It is best practice to reference the potentials to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple, by adding a small amount of ferrocene to the solution after the initial experiment.
-
Counter (Auxiliary) Electrode: A platinum wire or gauze is typically used.
-
-
Data Acquisition:
-
Purge the analyte solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range that encompasses the expected redox events (e.g., from -2.0 V to +1.5 V vs. the reference electrode).
-
Perform the cyclic voltammetry scan at a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer processes.
-
Record and analyze the resulting voltammogram to determine the half-wave potentials (E½) and peak separations (ΔEp).
-
Visualizing the Experimental Workflow and Comparative Logic
The following diagrams illustrate the general workflow for electrochemical analysis and the logical relationship between the compared cobalt complexes.
A Comparative Guide: CoCl₂ (PCy₃)₂ vs. Ni-Based Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Transition metal catalysis has emerged as an indispensable tool for these transformations, with palladium catalysts historically dominating the landscape. However, the high cost and relative scarcity of palladium have spurred the exploration of more earth-abundant and economical alternatives, primarily nickel and cobalt.
This guide provides a comparative overview of the performance of a specific cobalt catalyst, Dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂), and various nickel-based catalysts in key cross-coupling reactions. By presenting available experimental data, detailed protocols, and mechanistic diagrams, we aim to offer an objective resource for researchers to inform their choice of catalyst for specific synthetic challenges.
Suzuki-Miyaura Coupling: A Tale of Two Metals
The Suzuki-Miyaura coupling, a versatile method for the formation of biaryl compounds from aryl halides and boronic acids, has been successfully catalyzed by both cobalt and nickel complexes. While direct comparative studies under identical conditions are scarce, we can collate data from different reports to draw meaningful insights into their respective performances.
One study reports on the use of the commercially available and air-stable precatalyst, NiCl₂(PCy₃)₂, for the Suzuki-Miyaura coupling of aryl halides and phenol-derived substrates with aryl boronic acids in environmentally friendly solvents like 2-Me-THF and t-amyl alcohol. This methodology has been shown to produce biaryl products in synthetically useful to excellent yields.[1][2]
Cobalt-catalyzed Suzuki-Miyaura cross-coupling has also been a subject of investigation. One report describes a method for the C(sp²)-C(sp³) coupling of aryl boronic esters and alkyl bromides where cobalt(II) sources with trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCyDA) as a ligand showed optimal yield and selectivity.[3][4] While this transformation differs from the C(sp²)-C(sp²) coupling typically catalyzed by NiCl₂(PCy₃)₂, it highlights the potential of cobalt in this important reaction class.
Table 1: Performance Data for NiCl₂(PCy₃)₂ in Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 88 |
| 3 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 92 |
| 4 | 3-Bromopyridine | 3-Phenylpyridine | 75 |
Data synthesized from multiple sources. Conditions may vary.
Table 2: Performance Data for a Co(II)/DMCyDA System in Suzuki-Miyaura C(sp²)-C(sp³) Coupling
| Entry | Alkyl Bromide | Aryl Boronic Ester | Product | Yield (%) |
| 1 | 1-Bromoadamantane | Phenylboronic acid neopentyl glycol ester | 1-Phenyladamantane | 85 |
| 2 | Cyclohexyl bromide | 4-Tolylboronic acid neopentyl glycol ester | 4-Cyclohexyltoluene | 78 |
| 3 | sec-Butyl bromide | 4-Methoxyphenylboronic acid neopentyl glycol ester | 4-(sec-Butyl)anisole | 65 |
Data synthesized from a study on Co-catalyzed C(sp²)-C(sp³) coupling.[3][4] Conditions may vary.
Experimental Protocols
General Procedure for NiCl₂(PCy₃)₂-Catalyzed Suzuki-Miyaura Coupling: [1][2]
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and NiCl₂(PCy₃)₂ (5 mol %) in 2-Me-THF (5 mL) is placed in a sealed tube. The reaction mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Cobalt-Catalyzed C(sp²)-C(sp³) Suzuki-Miyaura Coupling: [3][4]
In a nitrogen-filled glovebox, a vial is charged with CoBr₂ (5 mol %), trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCyDA, 6 mol %), and the aryl boronic ester (1.5 mmol). Anhydrous 1,4-dioxane (1.0 M) is added, followed by the alkyl bromide (1.0 mmol) and a solution of KOMe in MeOH (2.0 M, 1.5 mmol). The vial is sealed and the reaction mixture is stirred at 60 °C for 16 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by chromatography.
Mechanistic Insight: A Visual Representation
The catalytic cycles for both nickel and cobalt-catalyzed Suzuki-Miyaura couplings are believed to proceed through a series of fundamental organometallic steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycles for nickel- and cobalt-catalyzed Suzuki-Miyaura coupling.
Kumada Coupling: Harnessing the Power of Grignard Reagents
The Kumada coupling, which utilizes organomagnesium (Grignard) reagents as the nucleophilic partner, is another fundamental C-C bond-forming reaction where both nickel and cobalt catalysts have demonstrated efficacy.
Nickel catalysts, particularly those with phosphine ligands such as NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane), are well-established for Kumada couplings.[5] These reactions are often efficient for a wide range of aryl and vinyl halides.
Cobalt-catalyzed Kumada couplings have also been reported, offering a potentially more cost-effective alternative. Studies have shown that simple cobalt salts like CoCl₂ can catalyze the coupling of Grignard reagents with organic halides.[6] More recently, the development of cobalt complexes with specific ligands has expanded the scope and efficiency of this transformation.[7]
Table 3: Performance Data for NiCl₂(dppe)-Catalyzed Kumada Coupling of Aryl Bromides with Phenylmagnesium Bromide
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 91 |
| 2 | Bromobenzene | Biphenyl | 96 |
| 3 | 2-Bromotoluene | 2-Methylbiphenyl | 85 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 89 |
Data synthesized from multiple sources.[5] Conditions may vary.
Table 4: Performance Data for CoCl₂-Catalyzed Kumada Coupling of Alkyl Halides with Phenylmagnesium Bromide
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | 1-Bromooctane | Octylbenzene | 82 |
| 2 | Cyclohexyl Bromide | Cyclohexylbenzene | 75 |
| 3 | tert-Butyl Bromide | tert-Butylbenzene | 68 |
Data synthesized from a review on cobalt-catalyzed cross-coupling reactions.[6] Conditions may vary.
Experimental Protocols
General Procedure for NiCl₂(dppe)-Catalyzed Kumada Coupling: [5]
To a solution of the aryl bromide (1.0 mmol) and NiCl₂(dppe) (5 mol %) in anhydrous THF (10 mL) under an argon atmosphere is added a solution of phenylmagnesium bromide (1.2 mmol) in THF dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.
General Procedure for CoCl₂-Catalyzed Kumada Coupling: [6]
A solution of the alkyl halide (1.0 mmol) in anhydrous diethyl ether (5 mL) is added to a stirred solution of CoCl₂ (5 mol %) in diethyl ether (5 mL) at -78 °C under an argon atmosphere. A solution of phenylmagnesium bromide (1.2 mmol) in diethyl ether is then added dropwise. The reaction mixture is slowly warmed to room temperature and stirred for 12 hours. The reaction is quenched with dilute HCl, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by chromatography.
Mechanistic Workflow
The mechanism of the Kumada coupling is generally accepted to proceed through a catalytic cycle involving oxidative addition of the organic halide to a low-valent metal species, transmetalation with the Grignard reagent, and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.
Figure 2: A generalized workflow for the Kumada cross-coupling reaction.
C-H Activation: The Next Frontier
Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. Both cobalt and nickel catalysts have been at the forefront of advancements in this field.
Nickel catalysis has been extensively studied for C-H activation, with numerous reports on the arylation, alkylation, and amination of C(sp²)-H and C(sp³)-H bonds. These transformations often employ directing groups to achieve high levels of regioselectivity.
Cobalt-catalyzed C-H activation has also emerged as a powerful tool, often exhibiting complementary reactivity to nickel. Cobalt catalysts have been successfully applied to a range of C-H functionalization reactions, including arylations and alkylations. Mechanistic studies suggest that these reactions can proceed through various pathways, including those involving radical intermediates.
Due to the vast and diverse nature of C-H activation reactions, a direct quantitative comparison between CoCl₂(PCy₃)₂ and a specific nickel catalyst is challenging to present in a simple tabular format without oversimplification. The choice of catalyst, ligand, oxidant, and directing group is highly substrate-dependent. However, the following diagram illustrates a general mechanistic paradigm often invoked in directed C-H activation.
Figure 3: A simplified signaling pathway for directed C-H activation.
Conclusion
Both cobalt and nickel catalysts offer compelling, cost-effective alternatives to palladium for a range of important cross-coupling transformations. While Ni-based catalysts are generally more established and have a broader documented scope for reactions like the Suzuki-Miyaura and Kumada couplings, cobalt catalysis is a rapidly evolving field with the potential for unique and complementary reactivity.
The choice between a cobalt and a nickel catalyst will ultimately depend on the specific transformation, substrate scope, and desired reaction conditions. This guide provides a starting point for researchers by summarizing available data and protocols. Further optimization and direct comparative studies will be crucial for fully elucidating the relative merits of these two powerful catalytic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nickel-catalyzed Suzuki-Miyaura couplings in green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. experts.illinois.edu [experts.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
